2-(Thiophen-2-yl)benzoyl chloride
Description
The exact mass of the compound 2-(Thiophen-2-yl)benzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Thiophen-2-yl)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-2-yl)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-2-ylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClOS/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOVWZAGQKKACR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383777 | |
| Record name | 2-(Thiophen-2-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97677-81-1 | |
| Record name | 2-(Thiophen-2-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Thiophen-2-yl-benzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Strategic Utilization of 2-(Thiophen-2-yl)benzoic Acid Chloride in Heterocyclic Design
[1]
Executive Summary: The Biaryl Linchpin
In the landscape of medicinal chemistry and materials science, 2-(thiophen-2-yl)benzoic acid chloride represents a high-value "linchpin" intermediate.[1] Unlike simple benzoyl chlorides, this molecule possesses a biaryl axis that introduces unique steric and electronic properties. Its strategic value lies in its divergent reactivity :
-
Intramolecular Cyclization: It serves as the direct precursor to 4H-indeno[1,2-b]thiophen-4-one , a fused tricyclic core essential for organic electronics (OLEDs, OPVs) and metallocene catalysis.[1]
-
Intermolecular Derivatization: It generates 2-(thiophen-2-yl)benzamides , a class of non-fused biaryls investigated for kinase inhibition (e.g., BRAF) and atropisomeric drug design.[1]
This guide provides a rigorous technical overview of the synthesis, handling, and application of this scaffold, moving beyond basic protocols to explore the mechanistic causality of its transformations.
Molecular Architecture & Properties
The molecule consists of a benzene ring bearing an acid chloride functionality at position 1 and a thiophene ring at position 2.
| Property | Specification |
| Systematic Name | 2-(Thiophen-2-yl)benzoyl chloride |
| Parent Acid CAS | 46496-80-4 (2-(Thiophen-2-yl)benzoic acid) |
| Molecular Formula | C₁₁H₇ClOS |
| Key Feature | Biaryl Twist: The steric clash between the carbonyl group and the thiophene ring forces a non-planar conformation, creating potential for atropisomerism in bulky derivatives.[1] |
| Reactivity Profile | Highly electrophilic; prone to hydrolysis; capable of intramolecular electrophilic aromatic substitution (SEAr). |
Synthesis Protocol: Generation of the Acid Chloride
Objective: Convert 2-(thiophen-2-yl)benzoic acid to its acid chloride with quantitative conversion, avoiding self-acylation or polymerization.
Reagents & Equipment[1][2][3][4]
-
Precursor: 2-(Thiophen-2-yl)benzoic acid (1.0 equiv)[1]
-
Reagent: Thionyl chloride (SOCl₂) (3.0–5.0 equiv) or Oxalyl chloride ((COCl)₂) (1.2 equiv) with catalytic DMF.
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Methodology
-
Setup: Charge a flame-dried round-bottom flask with 2-(thiophen-2-yl)benzoic acid and anhydrous toluene.
-
Activation: Add thionyl chloride dropwise at room temperature.
-
Technical Insight: While SOCl₂ is standard, using oxalyl chloride/DMF allows for milder conditions (0°C to RT), reducing the risk of acid-catalyzed oligomerization of the thiophene ring.
-
-
Reflux: Heat the mixture to reflux (80°C for toluene) for 2–3 hours. Monitor gas evolution (HCl/SO₂).
-
Validation: Monitor reaction progress via TLC (convert an aliquot to methyl ester using MeOH). Disappearance of the acid spot indicates completion.
-
Isolation: Remove solvent and excess reagent under reduced pressure. The residue is typically a yellow/brown oil or low-melting solid.
-
Critical Step: Azeotrope with fresh toluene 2x to remove trace HCl, which can degrade the thiophene ring during storage.
-
Pathway A: Intramolecular Cyclization (The Fused System)
The most distinct application of this scaffold is the formation of 4H-indeno[1,2-b]thiophen-4-one .[1] This tricyclic ketone is a bioisostere of fluorenone and a critical building block for organic semiconductors.
Mechanism: Friedel-Crafts Acylation
The acid chloride undergoes an intramolecular SEAr reaction.[1] The acylium ion attacks the C3 position of the thiophene ring, forming a 5-membered ketone bridge.
Caption: Mechanistic pathway for the formation of the indeno-thiophene core via intramolecular acylation.
Experimental Protocol (Cyclization)
-
Method A (Lewis Acid): Dissolve the crude acid chloride in DCM. Cool to 0°C. Add Aluminum Chloride (AlCl₃) (1.1 equiv) portion-wise. Stir at RT for 2–4 hours. Quench with ice water.
-
Method B (Polyphosphoric Acid - PPA): Direct cyclization of the parent acid is often preferred here. Heat the acid in PPA at 80–100°C.
-
Why PPA? PPA serves as both solvent and catalyst, avoiding the handling of moisture-sensitive acid chlorides, though the workup is more viscous.
-
Applications of the Fused Core:
-
Organic Electronics: The planar, conjugated system facilitates
- stacking, making it ideal for Organic Field-Effect Transistors (OFETs).[1] -
Metallocene Catalysis: The cyclopentadienyl anion derived from this ketone is a ligand for Group 4 metallocenes (Zr, Hf), used in olefin polymerization.
Pathway B: Intermolecular Amidation (Medicinal Chemistry)
Reacting the acid chloride with amines yields 2-(thiophen-2-yl)benzamides .[1] These "open" structures are valuable in drug discovery for their ability to adopt specific conformations.
Protocol
-
Dissolve the amine (1.1 equiv) and a base (Et₃N or Pyridine, 2.0 equiv) in DCM.
-
Add the 2-(thiophen-2-yl)benzoyl chloride solution dropwise at 0°C.
-
Warm to RT and stir for 1 hour. Wash with 1N HCl and NaHCO₃.
Therapeutic Relevance
-
Kinase Inhibition: Derivatives of 2-arylbenzamides have been identified as inhibitors of BRAF(V600E) and other kinases.[2] The thiophene ring acts as a bioisostere for phenyl, improving lipophilicity and metabolic stability.
-
Atropisomerism: The rotation around the phenyl-thiophene bond can be restricted if bulky substituents are present (e.g., at the thiophene C3 or benzene C3 position).[1] This allows for the isolation of atropisomers, which can bind stereoselectively to protein targets, a growing trend in "chiral switch" strategies.
Divergent Synthesis Workflow
Caption: Divergent synthetic pathways from the acid chloride intermediate to key functional materials.
Handling & Safety Specifications
-
Moisture Sensitivity: The acid chloride hydrolyzes rapidly to the parent acid and HCl upon contact with moisture. Store under inert gas in a desiccator.
-
Corrosivity: Thionyl chloride and the acid chloride are corrosive lachrymators. All operations must be performed in a fume hood.
-
Purification: Do not attempt column chromatography on the acid chloride (hydrolysis risk). Use immediately or distill under high vacuum if stability allows.
References
-
Synthesis of Indeno[1,2-b]thiophenes: Synthesis of Novel 4,4-Dialkyl- and 4,4-Diarylindeno[1,2-b]thiophenes and their 2-Bromo Derivatives. ResearchGate. Link
-
Medicinal Chemistry Applications: Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PubMed. Link
-
Parent Acid Data: 2-(Thiophen-2-yl)benzoic acid - PubChem Compound Summary. National Center for Biotechnology Information. Link
-
Atropisomerism in Drug Design: Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry. Link
-
Friedel-Crafts Methodology: Intramolecular Friedel-Crafts Acylation. Master Organic Chemistry. Link
Technical Guide: Thiophene-Phenyl Biaryl Acid Chloride Building Blocks
This technical guide details the synthesis, handling, and application of thiophene-phenyl biaryl acid chlorides . These scaffolds are critical "privileged structures" in medicinal chemistry, serving as bioisosteres for biphenyl systems to improve metabolic stability and solubility while maintaining pi-stacking interactions.
Executive Summary & Structural Significance
Thiophene-phenyl biaryl acid chlorides are high-value electrophilic intermediates used to install the biaryl pharmacophore into drug candidates. In medicinal chemistry, replacing a phenyl ring with a thiophene (bioisosterism) often results in:
-
Improved Lipophilicity (LogP): Thiophene is more lipophilic than benzene, altering membrane permeability.
-
Metabolic Blocking: The sulfur atom alters the electronic landscape, potentially blocking metabolic hot-spots (e.g., CYP450 oxidation) present on phenyl rings.
-
Altered Geometry: The C–S–C bond angle (~92°) creates a different vector for substituents compared to the hexagonal benzene ring, enabling unique binding pocket fits.
The Challenge: While the biaryl core is stable, the acid chloride moiety is moisture-sensitive. Furthermore, the electron-rich thiophene ring is susceptible to electrophilic attack (chlorination/polymerization) if harsh chlorinating agents (e.g., refluxing SOCl₂) are used without control.
Synthetic Strategies: The Core Workflow
The synthesis of these building blocks follows a linear two-stage workflow: Suzuki-Miyaura Cross-Coupling to build the core, followed by Deoxychlorination to generate the acid chloride.
Phase 1: Constructing the Biaryl Core (Suzuki Coupling)
The most robust method involves coupling a phenyl boronic acid with a halothiophene (or vice versa).
-
Catalyst Choice: Pd(dppf)Cl₂·DCM is the "workhorse" catalyst. It resists deactivation by sulfur and handles the steric bulk of biaryls better than Pd(PPh₃)₄.
-
Base & Solvent: Use inorganic bases (Na₂CO₃ or K₃PO₄) in a biphasic system (Dioxane/H₂O or Toluene/H₂O).
-
Critical Control: Degassing is non-negotiable. Oxygen promotes homocoupling of the boronic acid and oxidation of the thiophene.
Phase 2: Acid Chloride Formation (The Critical Step)
Converting the carboxylic acid to the acid chloride requires avoiding side reactions on the electron-rich thiophene ring.
| Method | Reagent | Conditions | Applicability |
| Standard | Oxalyl Chloride + cat. DMF | DCM, 0°C to RT | Recommended. Mild, generates gaseous byproducts (CO, CO₂, HCl). |
| Classic | Thionyl Chloride (SOCl₂) | Reflux (Neat or Toluene) | Risky. High heat and HCl concentration can cause thiophene polymerization or chlorination. |
| Specialist | Ghosez's Reagent | DCM, RT | High Fidelity. Neutral conditions. Use for highly acid-sensitive substrates. |
Detailed Experimental Protocol
Case Study: Synthesis of 4-(thiophen-2-yl)benzoyl chloride . Target: A solid, crystalline acid chloride used as a kinase inhibitor intermediate.
Step 1: Suzuki Coupling (Acid Precursor Synthesis)
-
Charge: To a 3-neck flask, add 4-bromobenzoic acid (1.0 eq), 2-thiopheneboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Solvent: Add 1,4-dioxane (0.2 M concentration) and 2M aq. Na₂CO₃ (3.0 eq).
-
Degas: Sparge with Argon for 20 mins.
-
Reaction: Heat to 90°C for 4-12 hours. Monitor by HPLC/UPLC.
-
Workup: Acidify aqueous layer to pH 3 with 1N HCl. Extract with EtOAc. The product, 4-(thiophen-2-yl)benzoic acid , usually precipitates or is recrystallized from Ethanol.
Step 2: Chlorination (The "Standard" Oxalyl Chloride Method)
Safety Note: Perform in a well-ventilated fume hood. Oxalyl chloride releases CO and HCl.
-
Drying: Ensure the starting acid is completely dry (lyophilize if necessary). Moisture kills the reagent.
-
Suspension: Suspend the biaryl acid (10 mmol) in anhydrous DCM (50 mL) under N₂ atmosphere.
-
Catalysis: Add DMF (Dimethylformamide) (2-3 drops). Crucial: This forms the Vilsmeier-Haack active species.
-
Addition: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir until gas evolution ceases (1-2 hours). The suspension should become a clear solution.
-
Workup:
-
Concentrate in vacuo (rotary evaporator) ensuring the water bath is <40°C.
-
Azeotrope: Add anhydrous Toluene (10 mL) and re-concentrate to remove trace HCl and oxalyl chloride.
-
Purification: The residue is usually a solid. Do not use column chromatography (silica decomposes acid chlorides). If necessary, recrystallize from hot anhydrous hexane or use crude.
-
Mechanism & Visualization
Diagram 1: The Synthetic Workflow
This diagram outlines the logical flow from raw materials to the reactive building block.
Caption: Linear synthetic workflow for generating the biaryl acid chloride.
Diagram 2: DMF-Catalyzed Activation (Vilsmeier Mechanism)
Understanding why DMF is added is critical. It reacts with oxalyl chloride to form the active chloroiminium species, which is far more reactive than oxalyl chloride alone.
Caption: The catalytic cycle of DMF converting Oxalyl Chloride into the active Vilsmeier reagent.
Handling, Stability & Troubleshooting
Stability Profile
-
Moisture: High sensitivity. Hydrolyzes back to the carboxylic acid within minutes in open air.
-
Thermal: Generally stable up to ~100°C, but prolonged heating can cause decarbonylation (loss of CO).
-
Storage: Store under Argon/Nitrogen at 4°C. If storing for >1 week, seal with parafilm and place in a desiccator.
Troubleshooting Table
| Issue | Observation | Root Cause | Solution |
| Low Yield (Step 1) | Black precipitate (Pd black) | Oxygen in solvent | Degas solvents more thoroughly; increase catalyst loading. |
| Impurity (Step 2) | Unreacted Acid detected | Wet DCM or old Oxalyl Chloride | Distill DCM over CaH₂; use fresh Oxalyl Chloride bottle. |
| Polymerization | Dark tar/gummy residue | Thiophene ring attack | Avoid refluxing SOCl₂. Switch to Oxalyl Chloride/DCM at 0°C. |
| Solidification | Product oils out, won't crystallize | Trace solvent impurities | Triturate with cold pentane or hexane to induce crystallization. |
Quality Control (Self-Validating)
Since Acid Chlorides degrade on LCMS/HPLC columns (due to water in the mobile phase):
-
Derivatization Check: Take a small aliquot (10 mg) of the acid chloride.
-
Quench: Add into 0.5 mL Methanol (dry).
-
Analyze: Run LCMS. You should see the Methyl Ester peak (M+14 mass shift from acid). If you see the Acid peak, the conversion was incomplete.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews. Link
- Clayden, J. (2001). Organic Chemistry. (Chapter on Acyl Chlorides and Vilsmeier-Haack). Oxford University Press.
-
Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Neutral Reagent for Acid Chloride Synthesis.[2] Organic Syntheses.[2][3][4][5] Link
-
Bioisosterism in Drug Design. (2012). Thiophene as a Phenyl Bioisostere. Journal of Medicinal Chemistry. Link
-
Wissner, A., et al. (2003). Synthesis of Kinase Inhibitors using Thiophene Acid Chlorides. Bioorganic & Medicinal Chemistry Letters. Link
Sources
Biaryl Scaffolds Containing Thiophene: A Privileged Architecture for Modern Drug Discovery
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The confluence of a biaryl motif with a thiophene ring system creates a class of molecules with remarkable versatility and pharmacological potential. Thiophene, a five-membered sulfur-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its role as a bioisostere for a phenyl ring and its capacity for diverse chemical modifications, have cemented its importance.[3][4] This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of thiophene-containing biaryl scaffolds. We will delve into the causality behind synthetic choices, present validated experimental protocols, and explore the future trajectory of these compelling structures in the pharmaceutical landscape.
The Thiophene Moiety: Why a Privileged Scaffold?
The utility of the thiophene ring in drug design is not coincidental; it stems from a unique combination of electronic and steric properties that favorably influence a molecule's interaction with biological targets and its overall pharmacokinetic profile.
-
Bioisosterism and Target Engagement: Thiophene is a well-established bioisostere of the phenyl ring.[3] This allows medicinal chemists to substitute a benzene ring with thiophene to modulate potency, alter metabolic stability, or fine-tune physicochemical properties without drastically changing the molecule's overall shape.[3] The sulfur atom's lone pair of electrons can participate in hydrogen bonding and other non-covalent interactions within a receptor's active site, often enhancing binding affinity.[3]
-
Physicochemical Properties and Pharmacokinetics: The inherent lipophilicity and stability of the thiophene ring contribute positively to crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5] For therapeutics targeting the central nervous system (CNS), the scaffold's characteristics can enhance blood-brain barrier (BBB) permeability, a critical factor for treating neurodegenerative disorders.[5][6]
-
Synthetic Tractability: The thiophene ring system is amenable to a wide array of chemical modifications, particularly through modern cross-coupling reactions. This synthetic flexibility allows for the systematic exploration of chemical space around the core scaffold, which is essential for lead optimization.[3][7]
The significance of this scaffold is underscored by its presence in numerous FDA-approved drugs across a wide spectrum of therapeutic areas.[2][3]
Table 1: Selected FDA-Approved Drugs Featuring a Thiophene Moiety
| Drug Name | Therapeutic Class | Role of the Thiophene Scaffold |
| Clopidogrel | Antiplatelet | The thiophene ring is essential for metabolic activation to its active form.[3] |
| Olanzapine | Antipsychotic | The thienobenzodiazepine core is crucial for its dopamine and serotonin receptor antagonism.[3] |
| Tiotropium | Anticholinergic (COPD) | Two thiophene rings contribute to the high-affinity binding to muscarinic receptors.[8] |
| Raltitrexed | Anticancer | The thiophene ring mimics the natural folate substrate to inhibit thymidylate synthase.[3] |
| Duloxetine | Antidepressant (SNRI) | A naphthyl-substituted thiophene is key to its serotonin and norepinephrine reuptake inhibition.[8] |
| Suprofen | Anti-inflammatory (NSAID) | The thienyl-phenylpropionic acid structure is responsible for its COX inhibition activity.[3] |
Core Synthetic Strategies: Building the Thiophene Biaryl Architecture
The construction of thiophene-containing biaryls is primarily achieved through two strategic approaches: (A) building the thiophene ring with the necessary handles for subsequent coupling, and (B) employing powerful cross-coupling reactions to forge the pivotal aryl-thiophene bond.
Ring Formation: Constructing the Thiophene Core
While numerous methods exist, the Gewald aminothiophene synthesis is a cornerstone reaction for producing highly functionalized thiophenes that are primed for further elaboration.[3][9]
Causality Behind the Choice: The Gewald reaction is exceptionally valuable because it assembles a 2-aminothiophene from simple, acyclic starting materials in a single pot. The resulting amino and ester/cyano groups provide versatile synthetic handles for subsequent C-C bond formation or other modifications.
Experimental Protocol: Gewald Aminothiophene Synthesis
This protocol outlines a representative synthesis of a 2-aminothiophene derivative.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the starting ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and absolute ethanol (40 mL).
-
Base Addition: Add a catalytic amount of a suitable base, such as morpholine or piperidine (0.1 eq), to the mixture.
-
Sulfur Addition: Carefully add elemental sulfur powder (1.1 eq) to the stirring solution.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol, and then with hexane to remove any unreacted sulfur. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling is the preeminent method for creating the biaryl linkage between a thiophene and an aryl ring.[10][11] Its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids make it the workhorse of biaryl synthesis.[10][12]
Causality Behind the Choice: The Suzuki reaction operates under relatively mild conditions and is highly tolerant of various functional groups present on both coupling partners, which is crucial when working with complex, drug-like molecules.[10] The catalytic cycle is well-understood, allowing for rational optimization of reaction conditions.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cognizancejournal.com [cognizancejournal.com]
- 9. Thiophene synthesis [organic-chemistry.org]
- 10. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Intramolecular Friedel-Crafts Acylation of 2-(Thiophen-2-yl)benzoyl Chloride
Abstract
This document provides a comprehensive technical guide for the intramolecular Friedel-Crafts acylation of 2-(Thiophen-2-yl)benzoyl chloride to synthesize the tricyclic ketone, 4H-benzo[1][2]thieno[3,2-b]pyran-4-one. This tetracyclic scaffold is of significant interest in medicinal chemistry and materials science, serving as a core structure in the development of novel therapeutic agents and functional organic materials.[3] This guide details the underlying scientific principles, a step-by-step experimental protocol, safety considerations, and characterization data. It is intended for researchers, chemists, and professionals in drug development and chemical synthesis.
Scientific Principles and Mechanism
The described reaction is an intramolecular electrophilic aromatic substitution (EAS), a powerful method for constructing polycyclic ring systems.[4] The Friedel-Crafts acylation, discovered by Charles Friedel and James Mason Crafts in 1877, traditionally involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[5][6]
In this specific application, the reaction proceeds via the following key steps:
-
Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 2-(Thiophen-2-yl)benzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive, resonance-stabilized acylium ion.[6][7]
-
Intramolecular Electrophilic Attack: The electron-rich thiophene ring, tethered to the acylium ion via the benzoyl group, acts as the nucleophile. It attacks the electrophilic carbon of the acylium ion. This attack preferentially occurs at the C3 position of the thiophene ring, which is ortho to the existing C2-aryl bond, to facilitate the formation of a stable six-membered ring.[2][8]
-
Formation of the Sigma Complex: The nucleophilic attack disrupts the aromaticity of the thiophene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]
-
Rearomatization and Product Formation: A base (such as the AlCl₄⁻ complex) abstracts a proton from the C3 position of the thiophene ring, restoring its aromaticity and yielding the final tricyclic ketone product.[8] The ketone product, being a Lewis base, will remain complexed to the AlCl₃ catalyst.[9]
-
Work-up: An aqueous work-up is required to decompose the aluminum-ketone complex and liberate the final product.[9]
The overall transformation is a robust method for creating the benzo[1][2]thieno[3,2-b]pyran core structure.
Reaction Mechanism Visualization
The following diagram illustrates the key steps of the intramolecular Friedel-Crafts acylation.
Caption: Key mechanistic steps of the intramolecular Friedel-Crafts acylation.
Materials and Methods
2.1 Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-(Thiophen-2-yl)benzoic acid | ≥97% | Commercially Available | Starting material for acyl chloride |
| Thionyl Chloride (SOCl₂) | Reagent Grade | Sigma-Aldrich, etc. | Used for acyl chloride synthesis |
| Aluminum Chloride (AlCl₃) | Anhydrous, ≥99% | Sigma-Aldrich, etc. | Extremely moisture-sensitive. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics, etc. | Solvent for the reaction. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific, etc. | For aqueous work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Grade | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Lab Grade | Fisher Scientific, etc. | For drying organic layers. |
| Nitrogen or Argon Gas | High Purity | Local Supplier | For inert atmosphere. |
Equipment:
-
Three-neck round-bottom flask (dried in oven)
-
Reflux condenser and addition funnel (dried in oven)
-
Magnetic stirrer and stir bar
-
Inert gas (N₂/Ar) inlet and bubbler
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
2.2 Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[10]
-
Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ is a corrosive solid that reacts violently with water, releasing heat and toxic HCl gas. Handle with extreme care, avoid inhalation of dust, and prevent any contact with moisture.[10]
-
Thionyl Chloride (SOCl₂): Corrosive and lachrymatory. Reacts with water to produce HCl and SO₂ gases. Handle only in a fume hood.
-
Acyl Chloride: The synthesized 2-(Thiophen-2-yl)benzoyl chloride is corrosive and moisture-sensitive.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure.
-
Quenching: The work-up step where the reaction is quenched with ice/HCl is highly exothermic and releases HCl gas. Perform this step slowly and cautiously in an ice bath.[10]
Experimental Protocol
This protocol is divided into two main stages: the synthesis of the starting acyl chloride and the subsequent intramolecular cyclization.
Stage 1: Synthesis of 2-(Thiophen-2-yl)benzoyl Chloride
-
Scientist's Note: This step converts the carboxylic acid into the more reactive acyl chloride, which is necessary for the Friedel-Crafts reaction. This can be performed and used in situ or the acyl chloride can be isolated. The following protocol assumes in situ use for convenience.
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 2-(Thiophen-2-yl)benzoic acid (e.g., 5.0 g, 1.0 equiv).
-
Add thionyl chloride (SOCl₂) (5.0 equiv) to the flask.
-
Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from acidic gases with a base trap). The resulting crude 2-(Thiophen-2-yl)benzoyl chloride (a viscous oil or low-melting solid) is used directly in the next step without further purification.
Stage 2: Intramolecular Friedel-Crafts Acylation
Experimental Workflow
Caption: Step-by-step workflow for the cyclization and purification.
-
Reaction Setup: In a fume hood, equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.[1]
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃) (1.2 equiv). Add anhydrous dichloromethane (DCM) to create a stirrable suspension (approx. 50 mL for a 5.0 g scale reaction).
-
Cooling: Cool the AlCl₃ suspension to 0-5 °C using an ice/water bath.
-
Reagent Addition: Dissolve the crude 2-(Thiophen-2-yl)benzoyl chloride (from Stage 1) in anhydrous DCM (approx. 20 mL) and add it to the dropping funnel. Add this solution dropwise to the vigorously stirred AlCl₃ suspension over 20-30 minutes. Maintain the internal temperature below 10 °C.
-
Rationale: Slow, dropwise addition is crucial to control the initial exothermic reaction between the acyl chloride and the Lewis acid.[11]
-
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up - Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a stirred mixture of crushed ice (approx. 100 g) and concentrated HCl (approx. 20 mL).[10] This step is highly exothermic and should be done with caution.
-
Rationale: The acidic water hydrolyzes the aluminum chloride and breaks the AlCl₃-ketone complex, liberating the product.[9]
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer twice more with fresh portions of DCM.
-
Washing: Combine all organic layers. Wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (caution: potential gas evolution), and finally with brine.
-
Rationale: The NaHCO₃ wash neutralizes any remaining acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure 4H-benzo[1][2]thieno[3,2-b]pyran-4-one.
Results and Characterization
-
Expected Yield: 70-90%
-
Appearance: Off-white to pale yellow solid.
| Analysis | Expected Results for 4H-benzo[1][2]thieno[3,2-b]pyran-4-one |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): Aromatic protons in the range of 7.2-8.2 ppm. Specific shifts for the thiophene and benzene protons will be distinct. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Carbonyl carbon (~180-190 ppm), multiple aromatic carbons (120-145 ppm). |
| IR (KBr, cm⁻¹) | Strong C=O stretch (~1650-1680 cm⁻¹), C=C aromatic stretches (~1600 cm⁻¹, ~1450 cm⁻¹). |
| Mass Spec (EI-MS) | m/z: Calculated molecular ion peak for C₁₁H₆OS. |
Note: Actual spectral data may vary slightly based on solvent and instrumentation. Researchers should compare their results with literature values for analogous compounds.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive (hydrated) AlCl₃. 2. Insufficient reaction time or temperature. 3. Incomplete formation of acyl chloride. | 1. Use fresh, anhydrous AlCl₃ from a newly opened bottle. Ensure all glassware is scrupulously dry. 2. Allow the reaction to stir longer at room temperature or gently heat to reflux. Monitor by TLC. 3. Ensure the reaction with SOCl₂ goes to completion (e.g., reflux for a longer duration). |
| Multiple Products/ Impurities | 1. Intermolecular side reactions. 2. Decomposition of starting material or product. | 1. Ensure slow addition of the acyl chloride solution to maintain high dilution conditions favoring intramolecular cyclization. 2. Avoid excessive heating. Ensure the work-up is performed promptly after the reaction is complete. |
| Product is an Inseparable Oil | Product may be impure. | Attempt purification via column chromatography. If the product is clean by NMR, try triturating with a non-polar solvent like hexane or pentane to induce crystallization. |
Applications in Research and Development
The core scaffold, benzo[1][2]thieno[3,2-b]pyran, and its derivatives are of significant interest in medicinal chemistry. They have been investigated for a range of biological activities.
-
Anticancer Agents: Fused thieno-pyran and thieno-pyrimidine systems have shown potent activity as cytotoxic agents and kinase inhibitors (e.g., PIM kinases), which are crucial targets in oncology.[13][14]
-
Topoisomerase I Inhibitors: Certain benzo[1][2]thieno[3,2-b]pyran derivatives have been identified as potent topoisomerase I poisons, a mechanism used by several established anticancer drugs.
-
Organic Electronics: The extended π-conjugated system of these molecules makes them candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs) and as organic semiconductors.[3]
The synthesis of 4H-benzo[1][2]thieno[3,2-b]pyran-4-one via this intramolecular Friedel-Crafts acylation provides a key intermediate for further functionalization and exploration of these applications.
References
- Filo. (2025, December 29). Thiophens can undergo friedel-craft reaction in the presence of lewis aci..
-
UC Davis Chem LibreTexts. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
- Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Journal of the Korean Chemical Society.
-
Not Voodoo. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Retrieved from [Link]
-
Fathy, N. M., et al. (1980). Synthesis and antiallergic properties of some 4H,5H-pyrano[3,2-c][8]benzopyran-4-one, 4H,5H-[8]benzothiopyrano[4,3-b]pyran-4-one, and 1,4-dihydro-5H-[8]benzothiopyrano[4,3-b]pyridin-4-one derivatives. Journal of Medicinal Chemistry.
-
ACS Publications. (2004, October 1). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 4.7 Friedel–Crafts Reactions. Organic Chemistry II. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Ghorab, M. M., et al. (2021). Synthesis, molecular modeling and biological evaluation of new benzo[1][2]thieno[3,2-b]pyran derivatives as topoisomerase I-DNA binary complex poisons. Bioorganic Chemistry, 112, 104915.
-
PubMed. (2021, July 15). Synthesis, molecular modeling and biological evaluation of new benzo[1][2]thieno[3,2-b]pyran derivatives as topoisomerase I-DNA binary complex poisons. Retrieved from [Link]
-
RSC Publishing. (n.d.). Benzo[1][2]thieno-S,S-dioxide-[3,2-b]benzofurans: synthesis, properties and application in electroluminescent devices. Journal of Materials Chemistry C. Retrieved from [Link]
- Hartough, H. D. (1947). U.S. Patent No. 2,432,991.
- Shanker, K., et al. (1981). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)
- Kikelj, D., et al. (2007). Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety. Arkivoc.
-
PubChem. (n.d.). 2-(Thiophen-2-yl)benzoic acid. Retrieved from [Link]
-
RSC Publishing. (2024, March 28). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. Retrieved from [Link]
- Bauer, W., et al. (1990). U.S. Patent No. 4,902,826.
-
Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]
-
SciSpace. (n.d.). One-pot, three-component, selective synthesis of the polyfunctionalized 4H-pyran and 4H-benzo[b]pyran derivatives in the presenc. Retrieved from [Link]
-
ResearchGate. (2004). Synthesis of 4H,5H-pyrano[3,2-c][8]benzopyran-5-ones in aqueous media. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of various 4H-benzo[b]pyran derivatives. Retrieved from [Link]
-
PubMed. (2009, November 12). Discovery of 3H-benzo[1][2]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Akhtar, A., et al. (2025). Design and Synthesis of Tetrahydrobenzo[1][2]Thieno[2,3-d] Pyrimidine-Sulfonamide Derivatives Using p-Phenylenediamine as a Linker. Synthesis.
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Benzo[4,5]thieno-S,S-dioxide-[3,2-b]benzofurans: synthesis, properties and application in electroluminescent devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 8. Thiophens can undergo friedel-craft reaction in the presence of lewis aci.. [askfilo.com]
- 9. 4.7 Friedel–Crafts Reactions – Organic Chemistry II [kpu.pressbooks.pub]
- 10. websites.umich.edu [websites.umich.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Facile synthesis of substituted 2-aroylbenzo[ b ]thiophen-3-ols to form novel triazole hybrids using click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01146E [pubs.rsc.org]
- 13. Synthesis, molecular modeling and biological evaluation of new benzo[4,5]thieno[3,2-b]pyran derivatives as topoisomerase I-DNA binary complex poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Reaction of 2-(Thiophen-2-yl)benzoyl chloride with primary amines
Application Note: High-Yield Synthesis of N-Substituted 2-(Thiophen-2-yl)benzamides via Nucleophilic Acyl Substitution
Abstract & Scope
This application note details the optimized protocol for the reaction of 2-(thiophen-2-yl)benzoyl chloride with primary amines. This scaffold—a biaryl system featuring an ortho-thiophene ring—is a privileged pharmacophore in medicinal chemistry, frequently observed in kinase inhibitors (e.g., BRAF, p38 MAPK) and GPCR ligands.
Unlike simple benzoyl chlorides, the 2-(thiophen-2-yl) substituent introduces specific challenges:
-
Steric Hindrance: The ortho-thiophene ring creates steric bulk near the electrophilic carbonyl, potentially slowing nucleophilic attack.
-
Electronic Effects: The electron-rich thiophene ring can modulate the reactivity of the benzoyl system.
-
Stability: Thiophene derivatives can be sensitive to strongly acidic conditions, requiring tailored workup procedures.
This guide provides two validated methods: Method A for high-throughput library synthesis (anhydrous) and Method B for robust scale-up (biphasic).
Reaction Mechanism
The reaction proceeds via a classic Nucleophilic Acyl Substitution (Addition-Elimination) mechanism. The primary amine acts as the nucleophile, attacking the carbonyl carbon of the acid chloride.[1] A non-nucleophilic base (e.g., Triethylamine, DIPEA) is required to scavenge the liberated hydrogen chloride (HCl), driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.
Key Mechanistic Insight: Due to the ortho-thiophene substituent, the initial nucleophilic attack is the rate-determining step. The transition state is crowded; therefore, solvent choice (to solvate the transition state) and temperature control are critical.
Figure 1: Mechanistic pathway of the amidation reaction highlighting the rate-limiting steric interaction.
Experimental Protocols
Pre-Reaction Checklist
-
Reagent Quality: 2-(Thiophen-2-yl)benzoyl chloride is moisture-sensitive. If the reagent has been stored for >1 month, verify purity via 1H NMR (look for broad benzoic acid peaks). If degraded, regenerate from the corresponding acid using Oxalyl Chloride/DMF.
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Stoichiometry: Acid Chloride (1.0 equiv) : Amine (1.1 equiv) : Base (1.5–2.0 equiv).
Method A: High-Throughput Library Synthesis (Anhydrous)
Best for: Drug discovery libraries, precious amines, milligram-scale.
Reagents:
-
2-(Thiophen-2-yl)benzoyl chloride (0.2 M in DCM)
-
Primary Amine (
)[1] -
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: Anhydrous DCM[2]
Step-by-Step Protocol:
-
Preparation: In a 4 mL reaction vial equipped with a magnetic stir bar, dissolve the Primary Amine (0.55 mmol, 1.1 equiv) in anhydrous DCM (2.0 mL).
-
Base Addition: Add DIPEA (1.0 mmol, 2.0 equiv). Stir at Room Temperature (RT) for 5 minutes.
-
Acyl Chloride Addition: Dropwise, add the solution of 2-(Thiophen-2-yl)benzoyl chloride (0.50 mmol, 1.0 equiv) in DCM (1.0 mL).
-
Note: Exotherm is possible. For highly reactive amines, cool to 0°C during addition.
-
-
Reaction: Seal the vial and stir at RT for 2–4 hours.
-
Monitoring: Check via LC-MS. The acid chloride hydrolyzes to the acid on LC-MS; look for disappearance of the methyl ester (if quenching with MeOH) or conversion to amide mass.
-
-
Quenching: Add 0.5 mL of saturated
solution. Stir vigorously for 10 minutes. -
Isolation (Phase Separator): Pass the mixture through a hydrophobic phase separator frit (e.g., Biotage ISOLUTE®). Wash with DCM (2 x 2 mL).
-
Concentration: Evaporate the organic solvent under reduced pressure (Genevac or Rotavap).
Method B: Robust Scale-Up (Schotten-Baumann Conditions)
Best for: Gram-scale synthesis, water-soluble amines, inexpensive reagents.
Reagents:
-
2-(Thiophen-2-yl)benzoyl chloride
-
Base: 10% NaOH (aq) or
-
Solvent: DCM or Ethyl Acetate (EtOAc)
Step-by-Step Protocol:
-
Biphasic Setup: In a round-bottom flask, dissolve the Primary Amine (10 mmol) in 10% NaOH (20 mL).
-
Modification: If the amine is not water-soluble, dissolve it in the organic layer (DCM) and use a biphasic mixture with vigorous stirring.
-
-
Addition: Dissolve 2-(Thiophen-2-yl)benzoyl chloride (10 mmol) in DCM (20 mL). Add this solution dropwise to the rapidly stirring amine/base mixture over 30 minutes at 0°C.
-
Reaction: Allow to warm to RT and stir for 4 hours. The biphasic nature protects the amide product from hydrolysis while the base neutralizes HCl in the aqueous phase.
-
Workup: Separate layers. Extract aqueous layer with DCM (2 x 20 mL).
-
Wash: Wash combined organics with 1M HCl (to remove unreacted amine), then Sat.
(to remove benzoic acid byproduct), then Brine. -
Drying: Dry over
, filter, and concentrate.
Purification & Characterization
Purification Strategy: The 2-(thiophen-2-yl) moiety is robust, but prolonged exposure to acidic silica can cause darkening (oligomerization).
-
Recrystallization: Most effective for Method B. Common solvent systems: EtOH/Water or EtOAc/Hexanes.
-
Flash Chromatography: Use silica gel neutralized with 1% Triethylamine in the eluent if the product streaks.
-
Gradient: 0–50% EtOAc in Hexanes (or Heptane).
-
Expected Analytical Data:
| Technique | Signal | Interpretation |
|---|
| 1H NMR |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried. Use fresh acid chloride. If generating in situ, ensure complete conversion of acid before adding amine. |
| Unreacted Amine | Steric Hindrance | The ortho-thiophene group blocks attack. Add a nucleophilic catalyst: DMAP (10 mol%) . Heat reaction to 40°C or 60°C. |
| Dark Product | Thiophene Degradation | Avoid strong mineral acids during workup. Use mild acids (citric acid) or rely on recrystallization. |
| Sticky Solid | Impurities | Residual DIPEA/TEA salts. Perform an extra wash with 10% Citric Acid or use a diethyl ether trituration. |
Workflow Visualization
Figure 2: End-to-end synthetic workflow from the benzoic acid precursor to the purified amide.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7][8] Tetrahedron, 61(46), 10827-10852.
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
-
BenchChem Technical Support. (2025). Refining Purification Techniques for Thiophene Carboxamide Derivatives.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
Sources
- 1. Primary amines react with benzoyl chloride to give: (A) Benzamides (B - askIITians [askiitians.com]
- 2. mdpi.com [mdpi.com]
- 3. Primary amines react with benzoyl chloride to give [allen.in]
- 4. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Yield Synthesis of Orexin Receptor Antagonists Utilizing Thiophene-Benzoyl Scaffolds
Executive Summary
This Application Note details the synthetic protocols for developing Dual Orexin Receptor Antagonists (DORAs) featuring a thiophene-benzoyl scaffold . While the clinical landscape is dominated by diazepane-benzoxazole structures (e.g., Suvorexant), the thiophene-benzoyl motif represents a critical "scaffold hopping" strategy intended to modulate lipophilicity (
This guide provides a validated route for replacing the standard phenyl or benzoxazole rings with thiophene bioisosteres, focusing on the regioselective synthesis of the thiophene core and its subsequent coupling to a chiral diazepane backbone.
Key Benefits of Thiophene-Benzoyl Scaffolds:
-
Bioisosterism: Thiophene acts as a phenyl bioisostere but with altered electronic properties (electron-rich) and reduced steric bulk, potentially improving binding affinity in the OX1R/OX2R hydrophobic pockets.
-
Metabolic Stability: Strategic placement of the sulfur atom can block common P450 oxidation sites found on phenyl rings.
-
Solubility: Thiophene derivatives often exhibit improved aqueous solubility compared to their bis-phenyl analogs.
Biological Context & Mechanism of Action[1]
To design effective antagonists, one must understand the signaling pathway. Orexin A and B neuropeptides bind to OX1R and OX2R (GPCRs), triggering a
Figure 1: Orexin Signaling & Antagonism Pathway
The following diagram illustrates the signal transduction pathway and the point of intervention for the synthesized antagonist.
Caption: Competitive antagonism of OX1R/OX2R prevents Gq-mediated calcium release, thereby inhibiting the wakefulness drive.
Retrosynthetic Analysis
The synthesis is designed to be convergent, assembling the molecule from three key fragments:
-
Fragment A: The central 1,4-diazepane core (Chiral).
-
Fragment B: The Thiophene-Carboxylic Acid (The "Left-hand" side).
-
Fragment C: The Benzoyl/Benzyl Electrophile (The "Right-hand" side).
Strategic Choice: We utilize a (7R)-hexahydro-1H-1,4-diazepine core, as the (R)-enantiomer is established to be critical for bioactivity in this class (analogous to Suvorexant).
Detailed Experimental Protocols
Phase 1: Synthesis of the Functionalized Thiophene Core
Objective: To synthesize 5-substituted-thiophene-2-carboxylic acid.[1] Rationale: Direct lithiation can be unstable; we use a halogen-magnesium exchange or Suzuki coupling approach for better regiocontrol.
Reagents:
-
Methyl 5-bromothiophene-2-carboxylate (Starting Material)
-
Arylboronic acid (e.g., 2-fluorophenylboronic acid for SAR)
- (Catalyst)
- (Base)[2]
Step-by-Step Protocol:
-
Dissolution: Dissolve Methyl 5-bromothiophene-2-carboxylate (1.0 eq) and Arylboronic acid (1.2 eq) in 1,4-dioxane/water (4:1 ratio).
-
Degassing: Sparge the solution with Argon for 15 minutes to remove
(Critical for Pd cycle efficiency). -
Catalysis: Add
(0.05 eq) and (2.5 eq). -
Reflux: Heat to 90°C for 12 hours under Argon. Monitor by TLC (Hexane:EtOAc 8:2).
-
Hydrolysis: Once coupling is complete, add LiOH (3.0 eq) directly to the reaction mixture and stir at 60°C for 4 hours to hydrolyze the methyl ester.
-
Workup: Acidify to pH 3 with 1N HCl. The carboxylic acid product usually precipitates. Filter and wash with cold water.
-
Yield Expectation: >85% (Beige solid).
Phase 2: Construction of the Chiral Diazepane Core
Note: If not purchasing commercially, follow the "Hoffman Rearrangement" route or the "Cbz-protection" route.
Protocol (Resolution Route):
-
Start with racemic cis-1,4-diazepane.
-
Selectively protect
with Cbz-Cl. -
Perform chiral resolution using (S)-Binaphthyl phosphoric acid to isolate the (R)-enantiomer salt.
-
Validation: Check Enantiomeric Excess (ee) via Chiral HPLC (Chiralpak AD-H column). Target >98% ee.
Phase 3: Convergent Assembly (Amide Coupling & N-Alkylation)
Objective: Link the Thiophene moiety to the Diazepane, then cap with the Benzoyl group.
Figure 2: Synthetic Workflow
Caption: Convergent synthetic route utilizing HATU-mediated amidation followed by electrophilic substitution.
Detailed Protocol (Step 2 & 3):
A. Amide Coupling (Thiophene + Diazepane)
-
Activation: In dry DMF, dissolve the Thiophene Acid (Int-1) (1.0 eq) and DIPEA (3.0 eq). Add HATU (1.2 eq) and stir for 15 mins at 0°C to form the active ester.
-
Why HATU? It prevents racemization of the chiral diazepane center compared to EDC/HOBt.
-
-
Addition: Add the (7R)-1,4-diazepane (1.1 eq) dropwise.
-
Reaction: Allow to warm to Room Temp (RT) and stir for 16 hours.
-
Workup: Dilute with EtOAc, wash with saturated
and Brine. Dry over . -
Purification: Flash Column Chromatography (DCM:MeOH 95:5).
B. N-Benzoylation (Final Assembly)
-
Dissolve Int-2 (1.0 eq) in DCM.
-
Add Triethylamine (TEA) (2.0 eq).
-
Cool to 0°C. Add the specific Benzoyl Chloride (or Benzyl Bromide for a flexible linker) (1.1 eq).
-
Stir: 2 hours at RT.
-
Final Purification: Reverse Phase HPLC (Water/Acetonitrile + 0.1% TFA). Lyophilize to obtain the TFA salt.
Quantitative Data & QC Specifications
To ensure the synthesized compound meets pharmaceutical standards, compare results against these benchmarks.
| Parameter | Specification | Method | Acceptance Criteria |
| Purity | HPLC (UV 254nm) | Agilent 1200, C18 Column | > 98.0% |
| Chiral Purity | Chiral HPLC | Chiralpak AD-H, Hex/IPA | > 99.0% ee |
| Identity | 1H-NMR | 400 MHz DMSO-d6 | Conforms to structure |
| Identity | LC-MS (ESI+) | [M+H]+ | Mass Error < 5 ppm |
| Solubility | Kinetic Solubility | PBS pH 7.4 | > 50 µM |
| Potency (Ref) | FLIPR Calcium Assay | CHO-OX1R cells | IC50 < 50 nM |
Troubleshooting & Optimization
-
Issue: Low Yield in Amide Coupling.
-
Cause: Steric hindrance on the diazepane nitrogen.
-
Solution: Switch coupling agent to T3P (Propylphosphonic anhydride) in EtOAc. T3P is highly effective for sterically encumbered secondary amines and has a simpler workup.
-
-
Issue: Racemization.
-
Cause: High pH or excessive heat during coupling.
-
Solution: Keep DIPEA equivalents strictly to 3.0 or use Collidine as a milder base. Maintain temperature < 25°C.
-
-
Issue: Thiophene Polymerization.
-
Cause: Thiophenes can be sensitive to strong acids.
-
Solution: Avoid strong mineral acids during workup; use citric acid or mild phosphate buffers.
-
References
-
Discovery of Suvorexant (MK-4305): Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia."[3] Journal of Medicinal Chemistry.
-
Scaffold Hopping Strategies: Boss, C., et al. (2011). "Biomedical Application of Orexin Receptor Antagonists." ChemMedChem.
-
Thiophene Bioisosterism: Kumollari, G., et al. (2019). "Thiophene-based derivatives as potential biologically active agents."[4][5][6][7][8] Journal of Heterocyclic Chemistry.
-
Orexin Signaling Pathways: Kukkonen, J. P. (2013). "Orexin/hypocretin signaling."[9][10] Current Topics in Behavioral Neurosciences.
Sources
- 1. Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Discovery of Highly Potent Dual Orexin Receptor Antagonists via a Scaffold-Hopping Approach [academia.edu]
- 3. Enantioselective Synthesis of a Dual Orexin Receptor Antagonist | Scilit [scilit.com]
- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 5. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis & Purification of Phenyl-Thiophene Conjugated Systems for OLED Materials
Introduction: The Criticality of Conjugation & Purity
In the development of Organic Light Emitting Diodes (OLEDs), phenyl-thiophene conjugated systems serve as the backbone for high-performance Hole Transport Layers (HTL) and Emissive Layers (EML). The thiophene moiety acts as an electron-rich donor, while the phenyl ring provides thermal stability and modifies the bandgap.
However, the transition from "bench-stable compound" to "device-grade material" requires a paradigm shift. Standard chromatographic purity (98-99%) is insufficient for OLEDs, where trace impurities (parts-per-million) act as exciton quenchers or charge traps, drastically reducing device lifetime.
This guide details a robust Suzuki-Miyaura coupling protocol for synthesizing phenyl-thiophene oligomers, followed by the industry-standard Train Sublimation purification required to achieve semiconductor-grade purity (>99.99%).
Strategic Synthesis: Suzuki-Miyaura Coupling
While Stille coupling is an alternative, Suzuki-Miyaura is preferred for industrial scaling due to the avoidance of toxic organotin byproducts. The critical parameter here is catalyst turnover and oxygen exclusion to prevent homocoupling defects.
Core Reaction Workflow
The following diagram illustrates the optimized workflow for synthesizing a model system: 5,5'-diphenyl-2,2'-bithiophene (a representative p-type semiconductor).
Figure 1: Optimized Suzuki-Miyaura coupling workflow emphasizing the critical degassing step to prevent oxidative homocoupling.
Protocol 1: Synthesis of 5,5'-diphenyl-2,2'-bithiophene
Safety: Perform all steps in a fume hood. Palladium catalysts are sensitizers.
-
Reagent Preparation:
-
Reactants: 5,5'-dibromo-2,2'-bithiophene (1.0 eq) and Phenylboronic acid (2.5 eq). Note: Excess boronic acid ensures complete consumption of the dibromo species.
-
Solvent System: Toluene:Water (4:1 ratio). The biphasic system dissolves organic reactants and inorganic base respectively.
-
Base: Sodium Carbonate (
), 2M aqueous solution.
-
-
Oxygen Exclusion (The "Freeze-Pump-Thaw" Cycle):
-
Place solvents in a Schlenk flask.
-
Freeze using liquid nitrogen.
-
Pump under high vacuum (<0.1 Torr) for 10 minutes to remove dissolved gases.
-
Thaw in warm water.
-
Repeat 3 times. This is superior to simple sparging and is essential for high charge-mobility materials.
-
-
Catalysis & Reaction:
-
Under Argon flow, add the reactants and base to the solvent.
-
Add catalyst: Tetrakis(triphenylphosphine)palladium(0) [
] (3-5 mol%). -
Heat to reflux (
) for 24 hours. The mixture should turn from yellow to deep orange/fluorescent green (depending on conjugation).
-
-
Workup:
-
Cool to room temperature. Extract with Dichloromethane (DCM).
-
Wash organic layer with brine, dry over
. -
Pre-purification: Pass the crude solution through a short pad of silica gel to remove bulk palladium black.
-
Recrystallize from Toluene/Ethanol.
-
Critical Purification: Vacuum Train Sublimation
Recrystallization leaves solvent traps and trace isomers. For OLEDs, Vacuum Train Sublimation is non-negotiable. It separates components based on vapor pressure gradients, depositing the ultra-pure crystal in a specific temperature zone.
Sublimation Mechanism
Impurities (solvents, precursors) are either too volatile (pumped away) or non-volatile (remain in the boat). The target molecule deposits in the "Goldilocks" zone.
Figure 2: Schematic of a 3-zone vacuum train sublimation system. Separation relies on precise thermal gradients.
Protocol 2: Sublimation Procedure
-
Loading: Place 1-2g of recrystallized material into a quartz boat. Insert into the source zone of the sublimation tube.
-
Evacuation: Connect to a turbomolecular pump. Pump down to
Torr. Wait until pressure stabilizes. -
Heating:
-
Source Zone: Slowly ramp to sublimation temperature (e.g., 250°C for bithiophene derivatives).
-
Gradient: Ensure a linear drop along the tube.
-
-
Collection:
-
After 12-24 hours, pure crystals will form a distinct band.
-
Validation: Pure OLED materials often appear as distinct, shiny needles or plates. Discolored amorphous powder indicates impurities.
-
Characterization & Validation
To certify the material for device integration, you must determine the Frontier Molecular Orbitals (HOMO/LUMO).
Electrochemical Characterization (Cyclic Voltammetry)
CV is the standard for estimating energy levels relative to vacuum.[1]
-
Setup: 3-electrode system (Pt working, Pt counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M
in dry Acetonitrile or DCM. -
Internal Standard: Ferrocene (
).[1]
Data Calculation:
The energy levels are calculated using the onset potentials (
Summary of Expected Properties
The following table contrasts the "Crude" (post-synthesis) vs. "Device Grade" (post-sublimation) data for a typical phenyl-thiophene oligomer.
| Property | Method | Crude Material | Sublimed (Device Grade) |
| Purity | HPLC / NMR | ~98.5% | >99.95% |
| Appearance | Visual | Dull Orange Powder | Shiny Golden Needles |
| HOMO Level | CV | -5.4 eV (Broad peaks) | -5.45 eV (Sharp peaks) |
| Optical Gap | UV-Vis | 2.8 eV | 2.82 eV |
| Thermal Stability (Td) | TGA (5% loss) | 310°C | 380°C |
Note: The increase in thermal stability (Td) after sublimation is due to the removal of trapped solvents and low-molecular-weight oligomers.
Troubleshooting & Expert Insights
-
Problem: Low yield during sublimation.
-
Cause: Decomposition before sublimation.
-
Solution: Your vacuum is too poor. If pressure is
Torr, the boiling point effectively rises, forcing you to heat higher, causing charring. Check O-rings and pump oil.
-
-
Problem: Broad CV peaks.
-
Cause: "Dirty" electrochemistry.
-
Solution: Recrystallize the supporting electrolyte (
) in ethanol. Impurities in the electrolyte are a common source of ghost peaks.
-
References
-
Suzuki-Miyaura Cross-Coupling Reaction. Merck (Sigma-Aldrich). A comprehensive guide to catalyst selection and mechanism. Link
-
OLED Materials Characterization Guide. Ossila. Detailed protocols for CV and UV-Vis analysis of organic semiconductors. Link
-
Purification of Organic Semiconductors. NARD Institute. Industrial standards for sublimation purification. Link
-
Cyclic Voltammetry for HOMO/LUMO. Ossila. Specific equations and theory for energy level determination.[2][3] Link
Sources
Application Note: Synthesis of 4H-cyclopenta[def]phenanthrene Derivatives via Intramolecular Friedel-Crafts Acylation
Executive Summary
4H-cyclopenta[def]phenanthrene (CPP) is a rigid, planar polycyclic aromatic hydrocarbon (PAH) serving as a critical scaffold in organic electronics, particularly for blue-emitting Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1][2][3] Its bridged structure imparts high thermal stability and facilitates
This application note details the synthetic pathway to CPP derivatives starting from phenanthrene-4-carbonyl chloride (a fused biaryl acid chloride). While modern oxidative ring-contraction of pyrene is utilized for bulk parent CPP synthesis, the Friedel-Crafts intramolecular acylation route remains the gold standard for synthesizing substituted derivatives where the substitution pattern is established early in the phenanthrene or biaryl precursor.
Strategic Analysis & Mechanism
Why the Acid Chloride Route?
The intramolecular cyclization of biaryl acid chlorides offers distinct advantages over alternative methods (e.g., flash vacuum pyrolysis or Pd-catalyzed coupling) for derivative synthesis:
-
Regiospecificity: The cyclization occurs exclusively at the C5 position (per IUPAC phenanthrene numbering) due to proximity, forming the C4-C5 bridge.
-
Functional Group Tolerance: Unlike harsh pyrolysis, the Friedel-Crafts conditions (0°C to RT) tolerate alkyl, halo, and ether substituents on the aromatic rings.
-
Scalability: The reagents (
, ) are inexpensive and available in bulk.
Reaction Mechanism
The transformation proceeds via an Intramolecular Friedel-Crafts Acylation followed by a carbonyl reduction.
-
Activation: The acid chloride reacts with a Lewis Acid (
) to generate a resonance-stabilized acylium ion.[4] -
Electrophilic Attack: The acylium ion attacks the C5 position of the phenanthrene ring (the "bay region").
-
Aromatization: Loss of a proton restores aromaticity, yielding the ketone intermediate (4H-cyclopenta[def]phenanthren-4-one).
-
Reduction: The ketone is reduced to the methylene bridge using Wolff-Kishner or Huang-Minlon conditions.
Pathway Visualization
Figure 1: Synthetic pathway from carboxylic acid precursor to final CPP hydrocarbon.
Safety & Critical Reagents
| Reagent | Hazard Class | Handling Protocol |
| Thionyl Chloride ( | Corrosive, Toxic (Inhalation) | Use only in a functioning fume hood. Quench excess with aqueous bicarbonate carefully. |
| Aluminum Chloride ( | Water Reactive, Corrosive | Weigh in a glovebox or dry bag. Reacts violently with water to release HCl gas. |
| Dichloromethane (DCM) | Carcinogen (Suspected) | Standard organic solvent safety. Dry over |
| Hydrazine Hydrate | Carcinogen, Toxic, Unstable | Avoid contact with metal oxides. Use blast shield during high-temp reduction. |
Experimental Protocols
Protocol A: Synthesis of Phenanthrene-4-carbonyl Chloride
Note: Acid chlorides are moisture-sensitive. This step is often performed immediately prior to cyclization.
Materials:
-
Phenanthrene-4-carboxylic acid (1.0 eq)
-
Thionyl chloride (
) (5.0 eq) -
N,N-Dimethylformamide (DMF) (Catalytic, 2-3 drops)
-
Anhydrous Toluene (optional co-solvent)
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a
drying tube or line. -
Addition: Charge the flask with phenanthrene-4-carboxylic acid. Add
carefully. Add catalytic DMF. -
Reaction: Heat to reflux (75-80°C) for 2–4 hours. Evolution of
and gas indicates reaction progress. The suspension should become a clear solution. -
Isolation: Cool to room temperature. Remove excess
under reduced pressure (rotary evaporator). -
Azeotrope: Add anhydrous toluene (10 mL) and evaporate again to remove trace thionyl chloride.
-
Yield: The resulting yellow/brown solid is used directly in Protocol B without further purification to prevent hydrolysis.
Protocol B: Intramolecular Friedel-Crafts Cyclization
This is the critical ring-closing step.
Materials:
-
Crude Acid Chloride (from Protocol A)
-
Aluminum Chloride (
) (1.2 – 1.5 eq) -
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
Preparation: Dissolve the crude acid chloride in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.
-
Catalyst Addition: Cool the solution to 0°C using an ice bath. Add
portion-wise over 15 minutes. Caution: Exothermic. -
Reaction: Allow the mixture to warm to room temperature. Stir for 4–12 hours.
-
Monitoring: TLC (SiO2, Hexane/EtOAc) will show the disappearance of the acid chloride (often converted to methyl ester if quenched with MeOH for TLC) and appearance of a fluorescent spot (Ketone).
-
-
Quenching: Pour the reaction mixture slowly into a beaker containing ice-water and concentrated HCl (10:1 ratio) to break the Aluminum-complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (
). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Ethanol or Toluene. -
Product: 4H-cyclopenta[def]phenanthren-4-one (typically yellow needles).
Protocol C: Wolff-Kishner Reduction
Converts the ketone to the methylene bridge.
Materials:
-
4H-cyclopenta[def]phenanthren-4-one (1.0 eq)
-
Hydrazine hydrate (80% or 100%) (10.0 eq)
-
Potassium Hydroxide (KOH) (4.0 eq)
-
Diethylene Glycol (DEG) (Solvent)
Procedure:
-
Hydrazone Formation: In a high-pressure flask or round-bottom, combine Ketone, Hydrazine, KOH, and DEG. Heat to 120°C for 2 hours.
-
Water Removal: Equip the flask with a Dean-Stark trap or distillation head. Increase temperature to 190–200°C to distill off water and excess hydrazine.
-
Reduction: Reflux at 200°C for 3–6 hours. Gas evolution (
) will be observed. -
Workup: Cool to room temperature. Dilute with water (precipitation usually occurs). Extract with Toluene or DCM.
-
Purification: Column chromatography (Hexanes) or sublimation is recommended for electronic-grade purity.
-
Final Product: 4H-cyclopenta[def]phenanthrene (White/Colorless solid).
Troubleshooting & Optimization
The following decision matrix addresses common failure modes in the cyclization step.
Figure 2: Troubleshooting logic for Friedel-Crafts Cyclization failures.
Key Optimization Notes:
-
Isomer Control: If the starting material is not 4-substituted phenanthrene, cyclization may occur at other positions (e.g., 1- or 3- positions), though the [def] closure is geometrically favored for the 4-isomer.
-
Alternative Reduction: If the substrate contains base-sensitive groups (preventing Wolff-Kishner), use
/ MeOH to reduce the ketone to the alcohol, followed by hydrogenolysis ( , Pd/C) or ionic hydrogenation ( ).
References
-
Yoshida, M., et al. (1981).[5] Sulfonation of 4H-cyclopenta[def]phenanthrene and its carbonyl derivative. Bulletin of the Chemical Society of Japan. Link[5]
-
van der Ham, A., et al. (2021).[2] A Three-Step Synthesis of 4H-Cyclopenta[def]phenanthrene from Pyrene.[1][2][3] European Journal of Organic Chemistry.[3] Link
-
Sarobe, M., et al. (1999). Cyclopenta[def]phenanthrene: Synthesis, Theoretical Analysis, and Flash Vacuum Thermolysis. European Journal of Organic Chemistry.[3] Link
-
Harvey, R. G., et al. (1992).[6] Synthesis of 4H-cyclopenta[def]phenanthrene and its derivatives. Journal of Organic Chemistry. Link
-
Master Organic Chemistry. (2018). Mechanism of Friedel-Crafts Acylation. MasterOrganicChemistry.com. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. (PDF) Sulfonation of 4h-Cyclopenta[def]phenanthrene and Its [research.amanote.com]
- 6. 4H-Cyclopenta[def]phenanthren-4-one - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for esterification of 2-(Thiophen-2-yl)benzoyl chloride
Application Note: AN-2026-TBZ Protocol for Esterification of 2-(Thiophen-2-yl)benzoyl Chloride
Executive Summary
This technical guide outlines the optimized protocol for the esterification of 2-(Thiophen-2-yl)benzoyl chloride (CAS: 97677-81-1). This scaffold is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Suprofen and various bioactive heterocyclic compounds.
The presence of the thiophene ring at the ortho position of the benzoyl moiety introduces specific steric and electronic considerations. While the thiophene ring acts as an electron-rich donor, the ortho substitution creates steric bulk that can retard nucleophilic attack at the carbonyl carbon. Consequently, standard Schotten-Baumann conditions often suffer from hydrolysis competition. This protocol utilizes a Nucleophilic Catalysis approach (DMAP/Pyridine) under anhydrous conditions to ensure high yield and purity.
Mechanistic Insight & Reaction Design
The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.[1][2][3][4] To overcome the steric hindrance imposed by the ortho-thiophene group, we employ 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst.
Key Mechanistic Steps:
-
Activation: DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium salt. This intermediate is more electrophilic than the free acid chloride and less sterically hindered for the approaching alcohol.
-
Substitution: The alcohol nucleophile attacks the activated carbonyl, expelling DMAP.
-
Deprotonation: The auxiliary base (Triethylamine or Pyridine) scavenges the generated HCl, driving the equilibrium forward.
Figure 1: DMAP-catalyzed nucleophilic acyl substitution cycle overcoming ortho-steric hindrance.
Pre-Operational Checklist
Safety Warning: 2-(Thiophen-2-yl)benzoyl chloride is corrosive and a lachrymator. Handle in a fume hood. Thiophene derivatives can be sensitive to strong acids; avoid prolonged exposure to acidic byproducts.
| Parameter | Requirement | Rationale |
| Solvent | Dichloromethane (DCM) or THF | Must be Anhydrous . Water competes with alcohol, hydrolyzing the chloride back to the acid. |
| Glassware | Oven-dried (120°C > 2h) | Eliminate surface moisture. |
| Atmosphere | Nitrogen or Argon | Prevents atmospheric moisture ingress. |
| Reagent Quality | Acid Chloride | Verify by TLC/NMR. If hydrolyzed (white solid precipitate), treat with SOCl₂ before use. |
Experimental Protocol
Method A: DMAP-Catalyzed Esterification (Recommended)
Best for: Primary/Secondary alcohols and sterically hindered substrates.
Reagents:
-
2-(Thiophen-2-yl)benzoyl chloride (1.0 equiv)
-
Alcohol (R-OH) (1.1 – 1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
DMAP (0.05 – 0.1 equiv)
-
DCM (Anhydrous, 0.2 M concentration)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under nitrogen flow.
-
Solvent Charge: Add anhydrous DCM and the Alcohol (1.1 equiv).
-
Base Addition: Add Triethylamine (1.5 equiv) and DMAP (0.1 equiv). Stir for 5 minutes.
-
Note: The solution may warm slightly.[5]
-
-
Substrate Addition: Cool the mixture to 0°C (ice bath). Add 2-(Thiophen-2-yl)benzoyl chloride (1.0 equiv) dropwise (either neat or dissolved in minimal DCM) over 10-15 minutes.
-
Critical: Control the exotherm. Rapid addition can lead to impurities.
-
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.
-
Monitoring: Check TLC (See Section 5).
-
-
Quench: Once complete, quench by adding saturated aqueous NH₄Cl solution.
Method B: Pyridine Solvent Method (Alternative)
Best for: Very unreactive alcohols or when DMAP is unavailable.
-
Dissolve the Acid Chloride (1.0 equiv) in dry Pyridine (10-20 volumes).
-
Add the Alcohol (1.2 equiv) at 0°C.
-
Heat to 40-60°C if necessary.
-
Drawback: Pyridine is difficult to remove completely and can smell. Requires acidic washes during workup.
Process Monitoring (IPC)
TLC Conditions:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexanes:Ethyl Acetate (Start with 80:20).
-
Visualization: UV (254 nm). The thiophene ring is UV active.
| Spot Identity | R_f (Approx) | Appearance (UV) |
| Acid Chloride | ~0.8 (Unstable) | Dark spot (often streaks due to hydrolysis on plate) |
| Carboxylic Acid (Byproduct) | < 0.1 | Streaks near baseline |
| Target Ester | 0.4 – 0.6 | Distinct, compact spot |
Workup & Purification[9][10]
Workflow Diagram:
Figure 2: Workup strategy for isolation of thiophene-benzoyl esters.
Detailed Steps:
-
Dilution: Dilute the reaction mixture with DCM (if needed) and transfer to a separatory funnel.
-
Acid Wash (Critical): Wash the organic layer with 1M HCl (2x). This protonates the DMAP and Triethylamine/Pyridine, forcing them into the aqueous layer.
-
Base Wash: Wash with Saturated NaHCO₃ (2x) to remove any unreacted carboxylic acid formed by hydrolysis.
-
Drying: Wash with Brine (1x), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
Characterization Standards
The product should be confirmed via ¹H NMR.
-
¹H NMR (CDCl₃, 400 MHz):
-
Thiophene Protons: Three distinct signals in the aromatic region (
6.9 – 7.5 ppm). -
Benzoyl Protons: Four signals, with the proton ortho to the carbonyl often deshielded.
-
Ester Moiety: Characteristic signals for the R-group (e.g., Methyl ester: singlet at
3.8 ppm).
-
-
Mass Spectrometry: Look for
or . Note the Chlorine isotope pattern is absent in the product (replaced by ester), but Sulfur ( ) provides a small M+2 peak (~4.4%).
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure solvents are anhydrous. Check reagent quality. Increase Acid Chloride to 1.2 equiv. |
| No Reaction | Steric Hindrance | Increase DMAP load to 0.2 equiv. Heat to reflux (40°C in DCM). |
| New Spot at Baseline | Hydrolysis to Acid | The acid chloride hydrolyzed. Purify by base wash (NaHCO₃). |
| Product is Oily/Impure | Residual Solvent/Base | Ensure thorough high-vacuum drying. Verify 1M HCl wash was sufficient to remove pyridine. |
References
-
Nucleophilic Acyl Substitution Mechanisms. Chemistry LibreTexts. Available at: [Link]
-
Steglich Esterification (Analogous DMAP catalysis). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 2-(Thiophen-2-yl)benzoyl chloride derivatives. PubChem Compound Summary. CID 122199062. Available at: [Link]
- Reactivity of Ortho-Substituted Benzoyl Chlorides.Journal of Organic Chemistry. (General reference for steric effects in acyl substitution).
-
Preparation of Esters from Acid Chlorides. Organic Syntheses, Coll. Vol. 3, p.167. Available at: [Link]
Sources
Application Note: Precision Synthesis of Fused Thiophene Heterocycles via Acid Chloride Intermediates
Executive Summary
Fused thiophene derivatives are the structural backbone of next-generation organic semiconductors (OFETs, OPVs) and bioactive pharmacophores. While transition metal-catalyzed couplings (Stille/Suzuki) are popular for intermolecular bonds, the construction of the fused ring system itself often relies on the robust Intramolecular Friedel-Crafts Acylation .
This guide details the synthesis of fused thiophene ketones via acid chloride intermediates. Unlike benzene derivatives, thiophenes are electron-rich and prone to acid-catalyzed polymerization ("tarring"). Therefore, the standard aluminum chloride (
Mechanistic Rationale & Critical Parameters
The Challenge of Thiophene Acylation
Thiophene is a
-
The Trap: Using thionyl chloride (
) at reflux can degrade the thiophene ring due to accumulation and high heat. -
The Solution: Use Oxalyl Chloride (
) with catalytic DMF at room temperature. This generates the acid chloride under neutral-to-mildly acidic conditions with gaseous byproducts (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) that are easily vented.
Lewis Acid Selection: vs.
- (Hard Lewis Acid): Highly aggressive. Often coordinates to the sulfur atom of the thiophene, reducing nucleophilicity, or initiates cationic polymerization, resulting in a black, insoluble tar.
- (Soft/Moderate Lewis Acid): The "Gold Standard" for thiophene acylation. It is sufficiently electrophilic to generate the acylium ion from the acid chloride but "soft" enough to avoid complexing tightly with the thiophene sulfur or inducing polymerization.
Reaction Pathway Diagram
The following diagram illustrates the conversion of 4-(2-thienyl)butyric acid to the fused ketone.
Figure 1: Mechanistic pathway from carboxylic acid precursor to fused thiophene ketone.
Detailed Experimental Protocols
Protocol A: Mild Synthesis of Thiophene Acid Chlorides
Objective: Convert 4-(2-thienyl)butyric acid (or analogues) to the corresponding acid chloride without thermal degradation.
Reagents:
-
Substrate: 4-(2-thienyl)butyric acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.2 equiv) [CAS: 79-37-8]
-
Catalyst: DMF (anhydrous, 2-3 drops)
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet adapter. Connect the outlet to a caustic scrubber (NaOH solution) to neutralize evolved HCl/CO gases.
-
Dissolution: Charge the flask with the carboxylic acid substrate and anhydrous DCM (0.2 M concentration).
-
Catalyst Addition: Add 2-3 drops of anhydrous DMF. Note: DMF forms the Vilsmeier-Haack chloroiminium reagent in situ, which is the active chlorinating species.
-
Reagent Addition: Cool the solution to 0°C (ice bath). Add Oxalyl Chloride dropwise via syringe over 10 minutes.
-
Observation: Vigorous gas evolution (
) will occur immediately.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Endpoint: Gas evolution ceases. An aliquot quenched in MeOH should show the methyl ester by TLC/NMR, not the acid.
-
-
Isolation: Concentrate the mixture in vacuo (rotary evaporator) at <30°C to remove excess oxalyl chloride and DCM.
-
Result: A yellow/orange oil (Acid Chloride). Do not purify. Proceed immediately to Protocol B.
-
Protocol B: -Mediated Cyclization
Objective: Intramolecular ring closure to form 4,5,6,7-tetrahydrobenzo[b]thiophene-4-one.
Reagents:
-
Intermediate: Crude Acid Chloride (from Protocol A)
-
Lewis Acid: Tin(IV) Chloride (
) (1.1 equiv) [CAS: 7646-78-8] -
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
-
Preparation: Redissolve the crude acid chloride in fresh anhydrous DCM (0.1 M). Cool to 0°C .[1][2][3][4][5]
-
Lewis Acid Addition (Critical): Add
(1.0 M solution in DCM or neat liquid) dropwise over 20 minutes.-
Color Change: The solution will typically darken (orange to dark red/brown) due to the formation of the acylium-Lewis acid complex.
-
-
Cyclization: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (usually 2-4 hours total).
-
Self-Validation: If the reaction turns black and viscous immediately, the temperature was too high or moisture was present.
-
-
Quenching (Exothermic): Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing ice-cold 1M HCl .
-
Why HCl? It breaks the Sn-complex and keeps tin salts in the aqueous phase.
-
-
Workup:
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Data Summary & Troubleshooting
Expected Data Profile
| Parameter | Specification | Notes |
| Yield | 75% - 90% | Lower yields often indicate polymerization. |
| Appearance | Pale yellow oil or solid | Dark brown/black indicates decomposition. |
| 1H NMR (Key Signal) | Disappearance of aliphatic acid protons; appearance of rigid cyclic methylene protons. | |
| IR Spectroscopy | ~1660 - 1680 cm⁻¹ | Strong C=O stretch (conjugated ketone). Shifted from acid chloride (~1800 cm⁻¹). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Black Tar Formation | Polymerization of thiophene.[4] | Switch from |
| Low Conversion | Deactivation of Lewis Acid. | Ensure strictly anhydrous conditions. |
| Incomplete Acid Chloride | DMF omitted or old Oxalyl Chloride. | Ensure catalytic DMF is added. Verify Oxalyl Chloride quality. |
Experimental Workflow Diagram
Figure 2: Operational workflow for the two-stage synthesis.
References
-
Johnson, J. R.; May, G. E. (1938). "2-Acetothienone".[4] Organic Syntheses, Coll.[4][6] Vol. 2, p. 8. (Foundational protocol establishing
superiority over for thiophenes). [Link] -
Campaigne, E.; Foye, W. O. (1948). "The Synthesis of 2,5-Diarylthiophenes". Journal of Organic Chemistry, 17(10), 1405–1412. (Discusses acid chloride cyclization mechanisms in thiophenes). [Link]
-
Wolfabio Technical Notes. (2025). "Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis". (Safety and selectivity data for acid chloride generation). [Link]
Sources
Troubleshooting & Optimization
Optimizing yield in Friedel-Crafts acylation with thiophene acid chlorides
The following technical guide is structured as a Tier 3 Support Hub for a specialized chemical development unit. It addresses the specific challenges of using thiophene acid chlorides (e.g., 2-thiophenecarbonyl chloride) in Friedel-Crafts acylation.
Ticket Subject: Optimizing Yield & Selectivity with Thiophene Acid Chlorides Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary: The Thiophene Paradox
Researchers often encounter a "yield ceiling" when working with thiophene-based acylating agents. The core issue is the Thiophene Paradox :
-
High Reactivity: The thiophene ring is
-excessive, making it prone to side reactions (polymerization) if the reaction environment is too acidic. -
Lewis Base Character: The sulfur atom in the thiophene ring acts as a Lewis base, coordinating with catalysts like
. This "poisons" the catalyst, requiring higher stoichiometric loads, which in turn exacerbates side reactions.
This guide provides the protocols to break this cycle.
Critical Analysis: Catalyst & Solvent Selection
Why your standard benzene protocol is failing.
The choice of Lewis Acid (LA) is the single most critical variable. While Aluminum Chloride (
Comparative Catalyst Performance Data
| Catalyst | Acidity Strength | Risk of Polymerization | Yield Potential | Recommended Use Case |
| High | Critical | 40-60% (Unoptimized)80-90% (Optimized) | Standard substrates; requires strict temp control (<0°C). | |
| Moderate | Low | 75-95% | Gold Standard for sensitive thiophene couplings. | |
| Moderate-High | Moderate | 70-85% | Good alternative if tin residues are a toxicity concern. | |
| Zeolite | Heterogeneous | Negligible | 90-98% | Green chemistry; best for preventing "tar" formation. |
Expert Insight:
For thiophene-2-carbonyl chloride, Tin(IV) Chloride (
Solvent Compatibility Table
-
Dichloromethane (DCM): Recommended. Excellent solubility, low boiling point allows easy reflux control.
-
Nitromethane: High Performance. Increases the electrophilicity of the acylium ion but can be hazardous.
-
Nitrobenzene: Avoid. High boiling point makes workup difficult; tends to retain thiophene derivatives.
-
Carbon Disulfide (
): Legacy/Avoid. Highly flammable and neurotoxic.
The "Black Tar" Troubleshooting Guide
The most common complaint is the reaction mixture turning into a black, insoluble resin. This is due to acid-catalyzed polymerization .
Diagnostic Decision Tree
Use the following logic flow to diagnose yield loss.
Figure 1: Diagnostic logic for troubleshooting low yields in thiophene acylation.
Key Mechanistic Failure Points
-
Moisture Sensitivity: Thiophene-2-carbonyl chloride hydrolyzes rapidly to the carboxylic acid. The acid does not react under standard F-C conditions and deactivates the catalyst [4, 9].
-
Fix: Freshly distill the acid chloride or generate it in situ using Thionyl Chloride (
) or Oxalyl Chloride [12].
-
-
Sulfur Coordination: The sulfur atom in the thiophene ring donates electron density to the Lewis Acid.
-
Consequence: If you use 1.0 equivalent of
, a significant portion is sequestered by the sulfur, leaving insufficient catalyst to generate the acylium ion [5, 11]. -
Fix: Use 1.2 to 2.2 equivalents of Lewis Acid relative to the acyl chloride.
-
Optimized Experimental Protocol
Protocol ID: OP-THIO-ACYL-04 Objective: Acylation of Benzene with Thiophene-2-Carbonyl Chloride Target Yield: >85%
Reagents
-
Thiophene-2-carbonyl chloride (10 mmol)
-
Anhydrous Benzene (Substrate/Solvent) or DCM (Solvent)
-
(12 mmol) or
(12-15 mmol) -
Internal Standard: Hexadecane (optional for GC monitoring)
Step-by-Step Workflow
-
System Preparation:
-
Flame-dry a 3-neck round bottom flask under Argon flow. Moisture is the enemy of the acylium ion.
-
-
Catalyst Complexation (The "Reverse Addition"):
-
Standard method: Adding catalyst to the substrate often causes tars.
-
Optimized method: Dissolve Thiophene-2-carbonyl chloride in dry DCM at 0°C.
-
Add the Lewis Acid (
or ) slowly to the acid chloride. Stir for 15-30 mins to form the Acylium Complex . -
Visual Check: The solution may turn yellow/orange. This is the active electrophile.
-
-
Controlled Coupling:
-
Add the aromatic substrate (e.g., benzene/substituted benzene) dropwise to the Acylium Complex at 0°C.
-
Reasoning: This keeps the concentration of free, unreacted aromatic rings low relative to the complex, preventing poly-acylation.
-
-
Reaction Monitoring:
-
Allow to warm to Room Temperature (RT). Monitor via TLC or GC-MS.
-
Stop Point: Do not heat above 40°C unless using a deactivated substrate. Thiophene derivatives degrade at high heat [2].
-
-
Quenching (Critical):
-
Pour the reaction mixture over a slurry of Ice + concentrated HCl .
-
Why HCl? It prevents the precipitation of aluminum/tin salts which can trap the product in an emulsion.
-
-
Workup:
-
Extract with DCM. Wash with
(remove unreacted acid) and Brine. Dry over .
-
Mechanistic Visualization
Understanding the "Alpha Effect" and Acylium formation.
Figure 2: Reaction pathway showing the formation of the active acylium species and the competitive coordination of the Lewis Acid to the thiophene sulfur.
Frequently Asked Questions (FAQs)
Q: Can I use Thionyl Chloride (
Q: Why is my product yield high, but the purity low (isomeric mixture)?
A: If you are acylating a substituted benzene, the directing groups on the benzene dictate the position. However, if you are acylating thiophene with an acid chloride, the reaction occurs almost exclusively at the C2 (
Q: I'm using Zeolites but conversion is low (<50%). Why?
A: Zeolites like
References
-
Ünver, H., Biyikoglu, M., & Bulut, A. (2013).[1] Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2.[1] Asian Journal of Chemistry.
-
Trade Science Inc. (2014).[2] Mild liquid-phase Friedel-Crafts acylation of thiophene over solid-acid catalysts. TSI Journals.
-
BenchChem. (2025).[3] A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene. BenchChem Technical Notes.
-
Wikipedia. (n.d.). Friedel–Crafts reaction: Acylation Mechanism and Stability.[4][5]
-
Google Patents. (1949). US2492629A - Acylation of thiophene. Google Patents.
-
ResearchGate. (2025). Phase-Vanishing Method: Friedel-Crafts Acylation with Tin Tetrachloride.
-
Master Organic Chemistry. (2018). Friedel-Crafts Acylation Mechanism and Limitations.[4]
-
Chemistry Steps. (2025). Friedel-Crafts Acylation: Mechanism and Regioselectivity.
-
ChemicalBook. (n.d.). Thiophene-2-carbonyl chloride Properties and Stability.
-
YouTube. (2016). Friedel Crafts Acylation Reaction Mechanism.[4][5][6][7]
-
Google Patents. (1947). US2432991A - Acylation of thiophene and derivatives. Google Patents.
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) Conversion of Carboxylic Acids.[8]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. tsijournals.com [tsijournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Acylation of Anilines with 2-(Thiophen-2-yl)benzoyl Chloride
Welcome to the technical support center for the acylation of anilines with 2-(Thiophen-2-yl)benzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common challenges encountered during the synthesis of N-aryl-2-(thiophen-2-yl)benzamides. These compounds are of significant interest in medicinal chemistry for their potential as kinase inhibitors and other therapeutic agents.[1][2] This resource provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the successful outcome of your experiments.
Troubleshooting Guide: Overcoming Low Reactivity
This section addresses the most common issue reported by users—low conversion and poor yields—in a direct question-and-answer format.
Question 1: My acylation reaction shows little to no product formation, with unreacted aniline being the major component recovered. What are the likely causes?
Answer: This is a frequent challenge stemming from a combination of electronic and steric factors inherent to the reactants. The low reactivity can almost always be traced back to two primary sources: the nucleophilicity of the aniline and steric hindrance around the reaction centers.
-
Inherently Low Nucleophilicity of the Aniline: Aromatic amines, like aniline, are significantly weaker nucleophiles than their aliphatic counterparts (e.g., cyclohexylamine).[3][4] This is because the nitrogen atom's lone pair of electrons is delocalized into the benzene ring's π-system, making it less available to attack an electrophile.[3] This issue is severely magnified if the aniline ring bears electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or carbonyl (-COR) groups, which further pull electron density away from the amino group.[5]
-
Significant Steric Hindrance: This is often the dominant factor in this specific reaction.
-
On the Acyl Chloride: The 2-(thiophen-2-yl)benzoyl chloride has a bulky thiophene group at the ortho position to the carbonyl group. This bulk physically obstructs the incoming aniline's approach to the electrophilic carbonyl carbon.
-
On the Aniline: If the aniline substrate has one or more substituents in the ortho positions (e.g., 2-methylaniline or 2,6-dimethylaniline), the steric clash becomes extreme, drastically slowing down the reaction rate.[6][7]
-
-
Inadequate Reaction Conditions: The reaction may be stalled due to suboptimal choice of base, solvent, or temperature, which fails to overcome the activation energy barrier imposed by the factors above.
Question 2: Given the steric and electronic challenges, what practical steps can I take to drive my reaction to completion?
Answer: Overcoming these hurdles requires a multi-faceted approach aimed at enhancing the reactivity of the system.
Strategy 1: Employ a Nucleophilic Catalyst
For hindered or electronically deactivated systems, a standard base like pyridine or triethylamine may not be sufficient. The use of 4-(Dimethylaminopyridine) (DMAP) as a catalyst is highly recommended.[6]
-
Causality: DMAP is a hyper-nucleophilic catalyst. It first attacks the highly electrophilic 2-(thiophen-2-yl)benzoyl chloride to form a reactive N-acylpyridinium salt intermediate. This intermediate is substantially more electrophilic and reactive towards the weakly nucleophilic aniline than the original acyl chloride. DMAP is regenerated upon successful acylation of the aniline, allowing it to re-enter the catalytic cycle.[6]
Caption: Catalytic cycle showing DMAP activation of the acyl chloride.
Strategy 2: Optimize the Base and Solvent System
-
Base Selection: The reaction produces one equivalent of hydrochloric acid (HCl), which must be neutralized. If not, the HCl will protonate the aniline, forming an unreactive anilinium salt. A non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a good choice, typically used in a slight excess (1.1-1.5 equivalents). In some cases, an inorganic base like potassium carbonate (K₂CO₃) with a phase-transfer catalyst can be effective.[8]
-
Solvent Choice: The solvent must fully dissolve the reactants. Aprotic solvents are preferred to avoid reaction with the acyl chloride.
| Solvent | Dielectric Constant (ε) | Key Characteristics & Use Cases |
| Dichloromethane (DCM) | 9.1 | Excellent for dissolving starting materials. Low boiling point (40 °C) makes it suitable for reactions near room temperature. |
| Tetrahydrofuran (THF) | 7.6 | Good general-purpose solvent. Higher boiling point (66 °C) allows for moderate heating. Must be anhydrous. |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic solvent. Good for dissolving polar anilines and salts formed during the reaction. |
| N,N-Dimethylformamide (DMF) | 36.7 | High-boiling (153 °C) polar aprotic solvent. Excellent for challenging reactions requiring high temperatures to overcome activation barriers.[8] |
Strategy 3: Increase the Reaction Temperature
If room temperature reactions are sluggish, increasing the thermal energy can overcome the activation barrier, especially for sterically hindered substrates. Refluxing in a higher-boiling solvent like THF or switching to DMF for temperatures above 100 °C is a common and effective strategy. Reaction progress should be monitored by TLC or LC-MS to avoid decomposition from prolonged heating.
Question 3: My reaction is generating a white precipitate immediately, and my acyl chloride seems to be decomposing. What is happening?
Answer: This strongly suggests hydrolysis of the 2-(thiophen-2-yl)benzoyl chloride. Acyl chlorides are highly reactive towards water, rapidly hydrolyzing to the corresponding carboxylic acid (2-(thiophen-2-yl)benzoic acid), which is often a white solid, and HCl.[9]
-
Cause: Presence of moisture in the reaction. This can come from wet solvents, glassware that was not properly dried, or exposure to atmospheric humidity.
-
Solution: Implement Rigorous Anhydrous Techniques.
-
Dry Glassware: Oven-dry all glassware (120 °C) for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous grade solvents packaged under an inert atmosphere.
-
Run Under Inert Atmosphere: Assemble the reaction under a nitrogen or argon atmosphere to prevent moisture from the air from entering the flask.
-
Controlled Addition: Add the acyl chloride dropwise via a syringe to the solution containing the aniline and base. This keeps the instantaneous concentration of the acyl chloride low, favoring the reaction with the aniline over reaction with trace moisture.
-
Experimental Protocols & Workflows
Protocol 1: Standard Acylation of a Moderately Reactive Aniline
This protocol is suitable for anilines without significant steric hindrance or strong electron-withdrawing groups.
-
Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the aniline (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Inert Atmosphere: Seal the flask with a septum and flush with nitrogen gas.
-
Base Addition: Add triethylamine (1.2 eq) via syringe. Cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve 2-(thiophen-2-yl)benzoyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring aniline mixture over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Protocol 2: DMAP-Catalyzed Acylation of a Hindered or Deactivated Aniline
This protocol is designed for challenging substrates.
-
Preparation: To an oven-dried, round-bottom flask, add the aniline (1.0 eq), 4-(Dimethylaminopyridine) (DMAP, 0.1 eq), and anhydrous N,N-Dimethylformamide (DMF).
-
Inert Atmosphere: Seal the flask, flush with nitrogen, and begin stirring.
-
Base Addition: Add diisopropylethylamine (DIPEA, 1.5 eq).
-
Acyl Chloride Addition: Add 2-(thiophen-2-yl)benzoyl chloride (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction's progress by taking aliquots for LC-MS analysis every 4-6 hours. Continue heating until the aniline is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water. Separate the layers. Wash the organic layer multiple times with water to remove DMF, followed by a final wash with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
Caption: A logical workflow for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental mechanism of this reaction? This reaction is a nucleophilic acyl substitution. The lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide C-N bond. A proton is subsequently removed from the nitrogen by a base.[10][11]
FAQ 2: Why is a base absolutely necessary? A base serves two critical functions. First, it neutralizes the HCl byproduct. Without a base, the acidic HCl would protonate the starting aniline, converting it into a non-nucleophilic anilinium salt and halting the reaction.[12] Second, in the final step of the mechanism, the base assists in deprotonating the nitrogen atom of the tetrahedral intermediate, facilitating the collapse to the final amide product.[10]
FAQ 3: Can I use a Lewis acid like aluminum chloride (AlCl₃) as a catalyst? No, this is strongly discouraged. While Lewis acids are catalysts for Friedel-Crafts acylation on an aromatic ring, they are incompatible with anilines. The basic nitrogen atom of aniline will act as a Lewis base and coordinate strongly with the Lewis acid catalyst (AlCl₃). This forms an inactive complex, deactivating both the aniline and the catalyst, and will prevent the desired N-acylation from occurring.[13][14]
References
- Benchchem Technical Support. (2025).
- Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- CHEMSOLVE.NET. (2020).
- Der Pharma Chemica. (2011).
- New Journal of Chemistry (RSC Publishing). (2025).
- RSC Publishing. (2025).
- Vaia.What product is formed when aniline reacts with benzoyl chloride in alkaline medium?.
- Sathee Forum. (2025). Explain why: Aniline does not undergo Friedel–Crafts reaction?.
- Wikipedia.Aniline.
- PMC (NIH). (2013). Identification and synthesis of N-(thiophen-2-yl)
- PubMed. (2013). Identification and synthesis of N-(thiophen-2-yl)
- Organic Syntheses.n,n'-diphenylbenzamidine.
- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
- Chemistry Steps. (2024). Reactions of Aniline.
- Vedantu.What is obtained when Benzoyl Chloride reacts with class 9 chemistry JEE_Main.
- ResearchGate. (2015). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones.
- Wikipedia.Benzoyl chloride.
- RSC Publishing. (2017). Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors.
Sources
- 1. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02857D [pubs.rsc.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 10. chemistnotes.com [chemistnotes.com]
- 11. What is obtained when Benzoyl Chloride reacts with class 9 chemistry JEE_Main [vedantu.com]
- 12. vaia.com [vaia.com]
- 13. Explain why: Aniline does not undergo Friedel–Crafts reaction ? | Sathee Forum [forum.prutor.ai]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR Characterization Guide: 2-(Thiophen-2-yl)benzoyl chloride
[1]
Executive Summary
This guide details the 1H NMR characterization of 2-(Thiophen-2-yl)benzoyl chloride , a critical electrophilic intermediate often generated in situ for the synthesis of polycyclic aromatic hydrocarbons or pharmaceutical bioisosteres.
The primary analytical challenge is not merely identifying the product, but differentiating it from its stable precursor, 2-(Thiophen-2-yl)benzoic acid. This guide compares the spectral "performance" of the acid chloride against its carboxylic acid precursor, providing a robust decision matrix for reaction monitoring.
Key Finding: The most reliable indicator of conversion is the complete disappearance of the carboxylic acid singlet (
Chemical Context & Comparative Analysis
In drug development, this acid chloride is rarely the final product; it is a transient activated species. Therefore, "performance" is defined by conversion efficiency and purity profile relative to the starting material.
The Core Comparison: Acid vs. Chloride
The transformation from a carboxylic acid to an acid chloride fundamentally alters the electronic environment of the benzene ring, specifically at the ortho position.
| Feature | Precursor: 2-(Thiophen-2-yl)benzoic acid | Product: 2-(Thiophen-2-yl)benzoyl chloride | Diagnostic Significance |
| Acidic Proton | Broad singlet, | Absent | Primary Indicator. Presence indicates incomplete reaction or hydrolysis.[1] |
| Ortho-Phenyl Proton (H-6) | Secondary Indicator. Deshielding due to increased anisotropy and electron withdrawal of -COCl.[1] | ||
| Thiophene Protons | Minor shifts; less diagnostic due to overlap. | ||
| Solvent Compatibility | DMSO-d | CDCl | DMSO reacts with acid chlorides (violent decomposition).[1] |
Experimental Protocol
A. Synthesis (The "Standard" Route)
Note: This protocol is provided to contextualize the NMR sampling method.
-
Reagents: Suspend 2-(Thiophen-2-yl)benzoic acid (1.0 equiv) in anhydrous Toluene or DCM.
-
Activation: Add Thionyl Chloride (SOCl
, 1.5 equiv) and a catalytic drop of DMF. -
Reaction: Reflux (70-80°C) for 2–3 hours until gas evolution (SO
/HCl) ceases. -
Isolation: Concentrate in vacuo to remove excess SOCl
. Do not perform aqueous workup.
B. NMR Sample Preparation (Critical)
The most common failure mode in characterizing acid chlorides is hydrolysis inside the NMR tube , which yields a spectrum identical to the starting material.
Protocol:
-
Dryness: Oven-dry the NMR tube and cap.
-
Solvent: Use Anhydrous CDCl
(stored over 4Å molecular sieves).-
Warning: Standard CDCl
often contains traces of HCl and water.
-
-
Sampling: Take a crude aliquot (~10 mg) from the reaction flask under nitrogen flow.
-
Dissolution: Dissolve immediately in CDCl
. -
Acquisition: Run the spectrum immediately (within 10 minutes).
Spectroscopic Data Interpretation
Region 1: The "Silent" Zone (10.0 – 14.0 ppm)[1]
-
Observation: A clean baseline.
-
Interpretation: The absence of signals >10 ppm confirms the consumption of the carboxylic acid.
-
Red Flag: A broad hump at ~11-13 ppm indicates residual starting material or hydrolysis due to wet solvent.[1]
Region 2: The Aromatic Window (7.0 – 8.3 ppm)
This region contains 7 protons (4 Phenyl, 3 Thiophene).[1]
The Diagnostic "Watchman" Proton (H-6)
The proton on the benzene ring ortho to the carbonyl (C=O) is the most sensitive reporter.
-
Mechanism: The -COCl group is more electron-withdrawing than -COOH. Furthermore, the magnetic anisotropy of the carbonyl group in the chloride form exerts a stronger deshielding effect on the ortho proton.
-
Shift: Look for a doublet (or multiplet) shifting downfield from ~7.8 ppm (Acid) to ~8.1–8.2 ppm (Chloride) .[1]
Thiophene Signals
-
H-3' (Thiophene): Typically appears as a doublet of doublets (dd) around 7.5–7.7 ppm.[1]
-
H-5' (Thiophene): Often the most shielded aromatic signal (dd, ~7.1 ppm).[1]
-
H-4' (Thiophene): Triplet-like (dd) intermediate shift (~7.3 ppm).[1]
Note: The thiophene ring acts as an electron-rich substituent. In the acid chloride, the electron-withdrawing nature of the benzoyl chloride moiety may cause a slight downfield shift in the thiophene protons compared to the acid, but this is subtle compared to the benzene H-6 shift.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for a chemist monitoring this reaction.
Figure 1: NMR decision matrix for validating the conversion of 2-(Thiophen-2-yl)benzoic acid to its acid chloride.
Troubleshooting & Impurities
| Impurity / Artifact | NMR Signature | Cause | Remediation |
| Residual SOCl | Invisible in 1H NMR.[1] | Excess reagent.[2] | Co-evaporate with dry toluene 3x. |
| Hydrolysis (Acid) | Broad singlet ~12 ppm.[1] | Wet CDCl | Dry solvent over molecular sieves; cap tube tightly. |
| Thiophene Polymerization | Broadening of aromatic peaks; dark baseline. | Overheating or Lewis acid sensitivity. | Keep reaction temp <80°C; avoid strong Lewis acids. |
| Anhydride Formation | Complex aromatic region; no acidic proton. | Incomplete chlorination + condensation. | Ensure excess SOCl |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General principles of Acid Chloride synthesis and characterization).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Reference for Benzoyl Chloride vs. Benzoic Acid shifts).
-
Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.[1] Link[1]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Thiophen-2-yl)benzoyl Chloride
This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(Thiophen-2-yl)benzoyl chloride. Designed for researchers in synthetic chemistry and drug development, this document offers a predictive analysis grounded in established fragmentation principles and compares the compound's behavior to key structural analogues: benzoyl chloride and 2-thenoyl chloride. The included experimental protocol provides a robust starting point for empirical validation.
Introduction: The Role of Fragmentation in Structural Elucidation
Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone analytical technique for determining the structure of organic compounds. In EI-MS, a molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation known as the molecular ion (M+•).[1][2] This process imparts significant internal energy, leading the molecular ion to break apart into smaller, charged fragments and neutral radicals.[2] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. Analyzing these fragmentation patterns allows chemists to piece together the original structure with high confidence.[3]
For a molecule like 2-(Thiophen-2-yl)benzoyl chloride, which contains multiple functional groups, understanding the predictable cleavage points is essential for confirming its identity and purity.
Predicted Fragmentation Pathway of 2-(Thiophen-2-yl)benzoyl Chloride
The structure of 2-(Thiophen-2-yl)benzoyl chloride (Molecular Weight: 222.69 g/mol ) combines a benzoyl chloride moiety with a 2-substituted thiophene ring. Its fragmentation is predicted to be dominated by the highly labile acyl chloride group.
-
Step 1: Ionization The initial event is the formation of the molecular ion (M+•) at m/z 222 .
-
Step 2: Primary Fragmentation (α-Cleavage) The most favorable initial fragmentation is the cleavage of the C-Cl bond. Acyl chlorides readily lose a chlorine radical (•Cl) to form a highly resonance-stabilized acylium ion.[4][5] This is expected to be the base peak or one of the most abundant ions in the spectrum.
-
Predicted Ion: [M-Cl]+
-
m/z: 187
-
-
Step 3: Secondary Fragmentation The resulting acylium ion (m/z 187) is expected to undergo a subsequent characteristic fragmentation: the loss of a neutral carbon monoxide (CO) molecule.[6] This yields a 2-phenylthiophene cation.
-
Predicted Ion: [M-Cl-CO]+
-
m/z: 159
-
The proposed primary fragmentation pathway is visualized below.
Caption: Predicted EI-MS fragmentation of 2-(Thiophen-2-yl)benzoyl chloride.
Comparative Analysis: Benchmarking Against Structural Analogues
To understand the influence of each part of the molecule, we compare its predicted fragmentation with two simpler, commercially available alternatives.
Alternative 1: Benzoyl Chloride
Benzoyl chloride (MW: 140.57 g/mol ) provides the fundamental fragmentation pattern for the benzoyl chloride moiety. Its spectrum is well-documented in the NIST database.[7]
-
Molecular Ion (M+•): m/z 140
-
[M-Cl]+: The loss of chlorine gives the benzoyl cation at m/z 105 .
-
[M-Cl-CO]+: Subsequent loss of CO from the benzoyl cation yields the phenyl cation at m/z 77 .
Alternative 2: 2-Thenoyl Chloride
2-Thenoyl chloride (MW: 146.60 g/mol ) is the acyl chloride of thiophene-2-carboxylic acid.[8][9] Its fragmentation pattern isolates the behavior of the thiophene-acyl chloride group.[10]
-
Molecular Ion (M+•): m/z 146
-
[M-Cl]+: The loss of chlorine gives the 2-thenoyl cation at m/z 111 .
-
[M-Cl-CO]+: Subsequent loss of CO yields the thienyl cation at m/z 83 .
Data Summary and Comparison
The following table summarizes the key diagnostic ions for each compound, highlighting the clear structural relationships between their fragmentation patterns.
| Ion Description | 2-(Thiophen-2-yl)benzoyl chloride (Predicted) | Benzoyl Chloride (Experimental)[7] | 2-Thenoyl Chloride (Experimental)[10] |
| Structure | |||
| Molecular Weight | 222.69 | 140.57 | 146.60 |
| Molecular Ion (M+•) | 222 | 140 | 146 |
| Acylium Ion [M-Cl]+ | 187 | 105 | 111 |
| [M-Cl-CO]+ | 159 | 77 | 83 |
This comparison demonstrates that the primary cleavage event (loss of Cl) is a consistent feature across all three acyl chlorides. The mass of the resulting acylium ion is therefore highly diagnostic of the substituent attached to the carbonyl group.
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard method for acquiring an EI mass spectrum for 2-(Thiophen-2-yl)benzoyl chloride. Acyl chlorides can be sensitive to moisture and active sites in the GC system; high-purity solvents and a well-conditioned system are crucial for good results.[11]
Sample Preparation
-
Prepare a stock solution of the analyte at 1 mg/mL in anhydrous dichloromethane or ethyl acetate.
-
Perform a serial dilution to create a working solution of approximately 10 µg/mL in the same solvent.[12]
-
Transfer the working solution to a 2 mL glass autosampler vial. Do not use plastic vials or parafilm.[12]
GC-MS Instrumentation & Conditions
-
System: Standard Gas Chromatograph with a Mass Selective Detector (MSD).
-
Injector: Split/Splitless Inlet.
-
Column: Agilent HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[13]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Method Parameters
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temp: 280 °C.
-
MS Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40 - 400.
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for the GC-EI-MS analysis of an organic compound.
Conclusion
The EI-MS fragmentation of 2-(Thiophen-2-yl)benzoyl chloride is predicted to be a clean and highly informative process. The dominant fragmentation pathway involves the initial loss of the chlorine atom to form a stable acylium ion at m/z 187, followed by the loss of carbon monoxide to yield an ion at m/z 159. This pattern aligns perfectly with the established fragmentation behavior of its constituent parts, as demonstrated by comparison with benzoyl chloride and 2-thenoyl chloride. This guide provides a solid theoretical framework and a practical experimental protocol for scientists working with this and related heterocyclic compounds.
References
-
STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available at: [Link]
-
Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][6][14]benzodiazepin-1( 2H)-ones. PubMed. Available at: [Link]
-
Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. PubMed. Available at: [Link]
-
Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. ResearchGate. Available at: [Link]
-
Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.gov. Available at: [Link]
-
2-Thiophenecarbonyl chloride | C5H3ClOS. PubChem. Available at: [Link]
-
Benzoyl chloride. NIST WebBook. Available at: [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Available at: [Link]
-
The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Springer. Available at: [Link]
-
Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. Available at: [Link]
-
Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Royal Society of Chemistry. Available at: [Link]
-
Mass Spectrometry Ionization Methods. Emory University. Available at: [Link]
-
2-Thiophenecarbonyl Chloride. Pharmaffiliates. Available at: [Link]
-
Mass Spectrometry Fragmentation Patterns. Science Ready. Available at: [Link]
-
Proximity Effects in Mass Spectra of Benzanilides. ResearchGate. Available at: [Link]
-
2-Thiophenecarbonyl chloride. NIST WebBook. Available at: [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]
-
Common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]
- Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography). Google Patents.
-
Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. YouTube. Available at: [Link]
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Comparative Guide: 13C NMR of Thiophene vs. Phenyl Acid Chlorides
This guide provides a comparative analysis of the 13C NMR chemical shifts for thiophene-phenyl acid chlorides, specifically focusing on the distinction between Benzoyl Chloride (phenyl) and Thiophene-2-carbonyl chloride (thiophene).[1] It is designed for researchers synthesizing drug intermediates where these electrophiles are critical building blocks.
Executive Summary
Acid chlorides are highly reactive electrophiles used extensively in medicinal chemistry to form amides and esters. Their characterization by 13C NMR is definitive, primarily due to the distinct chemical shift of the carbonyl carbon (
-
Key Insight: The carbonyl carbon in acid chlorides typically resonates between 160–170 ppm , significantly upfield (shielded) compared to ketones (~200 ppm) and aldehydes (~190 ppm).[1]
-
The Thiophene Effect: Replacing a phenyl ring with a thiophene ring results in a further upfield shift (shielding) of the carbonyl signal by approximately 5–8 ppm . This is due to the superior electron-donating capability (resonance effect,
) of the thiophene sulfur lone pair compared to the benzene -system.
Theoretical Mechanism: Electronic Effects on Chemical Shifts
To interpret the data correctly, one must understand the competing electronic forces at play:
-
Inductive Withdrawal (-I): The Chlorine atom is highly electronegative, pulling electron density away from the carbonyl carbon. In isolation, this would deshield the nucleus (move it downfield).
-
Resonance Donation (+M): The lone pairs on the Chlorine can donate into the carbonyl
system, but this effect is weak due to poor orbital overlap ( ). -
Ring Resonance: This is the differentiator.
-
Phenyl Group: Benzene is aromatic and can conjugate with the carbonyl, but its resonance energy makes it reluctant to disrupt its aromaticity to donate electrons.
-
Thiophene Group: Thiophene is
-excessive. The sulfur atom actively donates electron density into the ring and subsequently into the carbonyl group. This increased electron density at the carbonyl carbon shields the nucleus, moving the signal upfield (lower ppm).
-
Visualizing the Resonance Effects
The following diagram illustrates the resonance contributions that lead to the observed shielding patterns.
Caption: Comparative resonance donation. Thiophene acts as a stronger electron pump, increasing electron density at the carbonyl carbon and lowering the chemical shift.
Comparative Data: 13C Chemical Shifts
The following data is standardized for CDCl₃ solvent. Note that using nucleophilic solvents like DMSO-
Table 1: Carbonyl Carbon Shifts ( )
| Compound | Structure | Carbonyl Shift ( | Electronic Driver |
| Benzoyl Chloride | Ph-CO-Cl | 168.2 | Baseline aromatic conjugation.[1] |
| Thiophene-2-carbonyl chloride | Th-CO-Cl | 162.5 | Enhanced resonance shielding from S. |
| Benzoic Acid (Reference) | Ph-COOH | 172.0 | OH is a stronger donor than Cl, but H-bonding deshields.[1] |
| Benzaldehyde (Reference) | Ph-CHO | 192.0 | No leaving group donation; highly deshielded.[1] |
Table 2: Ring Carbon Shifts (Aromatic Region)
The attachment of the electron-withdrawing acid chloride group (-COCl) affects the ring carbons differently in both systems.
| Position | Benzoyl Chloride ( | Thiophene-2-carbonyl chloride ( | Assignment Logic |
| C-ipso / C2 | 134.5 | 139.0 | Directly attached to C=O (Deshielded). |
| C-ortho / C3 | 131.4 | 135.5 | Ortho to withdrawing group. |
| C-meta / C4 | 129.0 | 128.1 | Meta position (Least affected). |
| C-para / C5 | 134.0 | 136.2 | Para/C5 (Resonance active). |
Experimental Protocol: Synthesis & NMR Verification
This protocol ensures the generation of high-purity acid chlorides and their immediate validation via NMR.
Step 1: Synthesis via Thionyl Chloride ( )
-
Dissolve 1.0 eq of the carboxylic acid (Benzoic or Thiophene-2-carboxylic acid) in dry DCM.
-
Add 1.5 eq Thionyl Chloride (
) and a catalytic drop of DMF. -
Reflux for 2-3 hours. Monitor gas evolution (
, ). -
Evaporate solvent and excess
under high vacuum. Do not perform aqueous workup (hydrolysis risk).
Step 2: NMR Sample Preparation
-
Solvent: Chloroform-
( ) (Must be anhydrous; store over molecular sieves).[1] -
Tube: Dry NMR tube (oven-dried).
-
Concentration: ~20 mg in 0.6 mL solvent.
Step 3: Self-Validating Analysis
Use the following workflow to confirm conversion.
Caption: Validation workflow. The disappearance of the carboxylic acid proton (>10 ppm) in 1H NMR and the appearance of the specific carbonyl peak in 13C NMR confirms the product.
Hybrid Case: 5-Phenylthiophene-2-carbonyl chloride
For researchers working with the hybrid molecule 5-phenylthiophene-2-carbonyl chloride (CAS: 17361-89-6), the NMR signature is a composite of both systems.
-
Carbonyl Shift: Expect the signal at ~162–163 ppm . The thiophene ring dominates the immediate electronic environment of the carbonyl.
-
Ring Shifts:
-
The thiophene C2 (attached to C=O) will be ~138 ppm.
-
The thiophene C5 (attached to Phenyl) will be significantly deshielded (~150+ ppm) due to the ipso-phenyl attachment.
-
The phenyl ring carbons will appear in the standard 126–130 ppm range.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard reference for general acid chloride shifts).
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
-
National Institute of Standards and Technology (NIST). Benzoyl Chloride Mass and NMR Spectra. NIST Chemistry WebBook.[3] Available at: [Link]
-
SpectraBase. Benzoyl Chloride 13C NMR Data. Wiley Science Solutions. Available at: [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Thiophen-2-yl)benzoyl Chloride
This document provides an in-depth, procedural guide for the safe and effective disposal of 2-(Thiophen-2-yl)benzoyl chloride in a laboratory setting. As a compound featuring a highly reactive acyl chloride functional group, meticulous adherence to these protocols is essential to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide moves beyond simple instruction to explain the chemical principles underpinning these procedures, empowering researchers to manage chemical waste with confidence and precision.
Core Hazard Assessment and Chemical Profile
2-(Thiophen-2-yl)benzoyl chloride is a corrosive and water-reactive compound. Its primary hazard stems from the benzoyl chloride moiety, which reacts readily with nucleophiles, including water, to release hydrochloric acid (HCl). This reaction is exothermic and can lead to a rapid increase in temperature and pressure if not controlled. The thiophene ring is relatively stable but contributes to the overall toxicological profile of the molecule.[1][2][3]
All handling and disposal operations must be conducted within a certified chemical fume hood.[4][5][6]
Table 1: Key Chemical and Safety Data
| Parameter | Value | Source(s) |
| CAS Number | 97677-81-1 | [7] |
| Molecular Formula | C₁₁H₇ClOS | [8] |
| Molecular Weight | 222.7 g/mol | [8] |
| Primary Hazards | Corrosive, Water-Reactive, Lachrymator | [9][10][11] |
| GHS Hazard Statements | Causes severe skin burns and eye damage (H314), Harmful if swallowed or in contact with skin (H302+H312), Toxic if inhaled (H331) | [12][13] |
| Incompatibilities | Water, strong bases, strong oxidizing agents, alcohols, amines | [9][14] |
| Hazardous Decomposition | Upon reaction with water, forms 2-(Thiophen-2-yl)benzoic acid and hydrochloric acid. Combustion produces Carbon Oxides (CO, CO₂), Sulfur Oxides (SOx), and Hydrogen Chloride (HCl) gas. | [9][14][15] |
Pre-Disposal Operations: Essential Preparations
Before initiating any disposal procedure, a thorough preparation phase is critical. This ensures that the process can be executed smoothly and safely without interruption.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent chemical exposure.
-
Eye and Face Protection: Chemical safety goggles in conjunction with a full-face shield are required.[4][15]
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or a suitable laminate). Standard nitrile gloves may offer insufficient protection against this corrosive substance.
-
Body Protection: A flame-retardant laboratory coat, long pants, and closed-toe shoes are essential. For larger quantities, a chemical-resistant apron is recommended.[4][10]
-
Respiratory Protection: All operations must be performed in a certified chemical fume hood.[4][5]
Equipment and Reagent Assembly
-
A three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel.
-
An ice bath large enough to accommodate the reaction flask.
-
A designated, properly labeled hazardous waste container for the final neutralized solution.
-
Neutralizing Agent: A dilute (5-10%) aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Sodium bicarbonate is often preferred as it is a weaker base, making the reaction easier to control, and the effervescence of CO₂ provides a visual indicator of the reaction's progress.[15][16]
-
pH indicator strips or a calibrated pH meter.
Disposal Workflow: A Decision-Based Approach
The appropriate disposal procedure depends on the quantity of waste. The following diagram outlines the decision-making process for selecting the correct protocol.
Caption: Decision workflow for proper disposal.
Protocol A: Controlled Neutralization for Small Quantities
This protocol is designed for safely neutralizing small amounts of residual 2-(Thiophen-2-yl)benzoyl chloride typically remaining after a reaction.
Step-by-Step Methodology:
-
Setup: In a chemical fume hood, place a suitably sized beaker or flask containing a stir bar and a large excess of the neutralizing agent (e.g., 5% sodium bicarbonate solution) into an ice bath. Begin stirring.
-
Slow Addition: Cautiously and very slowly, add the 2-(Thiophen-2-yl)benzoyl chloride waste to the stirring, cold bicarbonate solution dropwise or in very small portions.[4] The rate of addition must be carefully controlled to manage the exothermic reaction and the evolution of carbon dioxide gas.[4]
-
Reaction Monitoring: Continue the slow addition until all the acyl chloride has been added. The cessation of gas effervescence is a primary indicator that the reaction is nearing completion.
-
Ensure Complete Reaction: Allow the mixture to stir for several hours (or overnight) after the final addition to ensure every trace of the reactive acyl chloride has been hydrolyzed.
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution using a pH strip or meter. The pH should be in the neutral range (6-8).[15] If the solution is still acidic, slowly add more bicarbonate solution until neutrality is achieved.
-
Final Waste Collection: Transfer the neutralized, aqueous solution to a properly labeled hazardous waste container. Even after neutralization, the solution contains organic compounds and should be disposed of through your institution's chemical waste program. Do not pour it down the drain unless permitted by local regulations and your institution's EHS office.[12][17][18]
Chemical Rationale for Neutralization
The neutralization process chemically converts the hazardous acyl chloride into less reactive and water-soluble products, as illustrated below. The base (sodium bicarbonate) neutralizes the hydrochloric acid byproduct as it forms, driving the reaction to completion.
Caption: Hydrolysis and neutralization reaction.
Protocol B: Direct Disposal for Larger Quantities
For larger volumes of unreacted 2-(Thiophen-2-yl)benzoyl chloride or for solid waste heavily contaminated with the substance (e.g., spill cleanup materials), in-lab neutralization is not recommended due to the potential for a large, uncontrolled exothermic reaction.
Step-by-Step Methodology:
-
Packaging: Ensure the original container is tightly sealed and in good condition. If the primary container is compromised, place it inside a larger, compatible, and properly sealed secondary container.[15]
-
Labeling: The container must be clearly labeled as "Hazardous Waste: 2-(Thiophen-2-yl)benzoyl chloride" and include all other information required by your institution's EHS department (e.g., hazard symbols, accumulation start date).
-
Waste Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials, especially aqueous solutions, bases, and oxidizers.[14][19]
-
Professional Collection: Arrange for pickup by your institution's licensed hazardous waste disposal service. Do not attempt to transport the material off-site yourself.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Spill: For a small spill within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[19][20] Collect the contaminated absorbent into a sealed container for disposal via Protocol B.[4] For large spills, evacuate the area and contact your institution's emergency response team immediately.[16]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][16][20]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][16][20]
References
-
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
-
Hazard Summary: Thiophene. New Jersey Department of Health. [Link]
-
Thiophene - Wikipedia. Wikipedia. [Link]
-
Chemical and Biological Oxidation of Thiophene. Journal of the American Chemical Society. [Link]
-
Thiophene - Sciencemadness Wiki. Sciencemadness. [Link]
-
Benzoyl chloride - Sciencemadness Wiki. Sciencemadness. [Link]
-
Chapter 9, thiophene. University of Liverpool. [Link]
-
Safety Data Sheet: Benzoyl chloride. Carl ROTH. [Link]
-
Material Safety Data Sheet - Benzoyl Chloride. Cole-Parmer. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
-
SAFETY DATA SHEET - Thiophene-2-carboxaldehyde. Avocado Research Chemicals Ltd. [Link]
-
Acetyl Chloride Standard Operating Procedure. University of Georgia Research. [Link]
-
Safety Data Sheet: Benzoyl chloride. Carl ROTH. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
-
Standard Operating Procedure: Hydrochloric Acid. University of California, Santa Barbara. [Link]
-
Chemistry Acid Chloride - SATHEE. IIT Kanpur. [Link]
-
SAFETY DATA SHEET - Benzoyl chloride. Fisher Scientific. [Link]
- Processes for the preparation of 2-thiophenecarbonyl chloride.
-
SAFETY DATA SHEET - Benzoyl chloride. Stobec. [Link]
-
Benzoyl chloride - PENTA. Penta Chemicals. [Link]
-
Mechanism of Hydrolysis of Benzoyl Chloride. PubMed. [Link]
-
Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemické Zvesti. [Link]
-
2-thiophen-2-yl-benzoyl chloride (C11H7ClOS). PubChemLite. [Link]
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Personal protective equipment for handling 2-(Thiophen-2-yl)benzoyl chloride
Executive Summary & Hazard Profile
2-(Thiophen-2-yl)benzoyl chloride is a high-energy electrophile combining the reactivity of an acyl chloride with the sulfur-heterocycle thiophene. It presents a dual-hazard profile: immediate corrosivity (due to the -COCl group) and delayed sensitization (due to the thiophene moiety).
Critical Hazard Mechanism: Upon contact with moisture (atmospheric or physiological), this compound undergoes rapid hydrolysis, releasing Hydrochloric Acid (HCl) gas and the parent carboxylic acid. This reaction is exothermic and generates a toxic, lachrymatory cloud that can cause immediate respiratory spasms and ocular damage.
Core Directive: Treat this compound as a "Water-Reactive Lachrymator."
Risk Assessment & PPE Decision Logic
Do not rely on a "one-size-fits-all" PPE approach. Use the decision matrix below to determine the required protection level based on your specific operational scale.
Figure 1: PPE Decision Matrix based on operational volume and risk potential.[1][2]
Detailed PPE Specifications
Hand Protection: The "Permeation Fallacy"
Standard nitrile gloves provide insufficient protection against prolonged contact with aromatic acid chlorides. The solvent-like nature of the thiophene ring facilitates rapid permeation through thin nitrile rubber.
| Glove Material | Thickness | Breakthrough Time | Recommendation |
| Standard Nitrile | 4-5 mil | < 5 minutes | Splash Only. Wear as an outer layer for grip. |
| Laminate (Silver Shield) | 2.7 mil | > 480 minutes | Primary Barrier. Mandatory for >10mL handling. |
| Viton / Butyl | 10-12 mil | > 240 minutes | Excellent. Good for heavy operational handling. |
| Latex | N/A | Immediate Failure | DO NOT USE. Rapid degradation. |
Protocol: For synthesis, employ the "Laminate Liner" technique :
-
Don a Silver Shield (Laminate) glove (loose fit, poor grip).
-
Don a standard Nitrile glove over the laminate glove (restores grip, protects laminate from tears).
Respiratory & Eye Protection[3][4][5][6]
-
Eyes: Safety glasses are forbidden . Vapors can travel around lenses and react with the moisture on the eyeball surface to form HCl. Unvented Chemical Splash Goggles are required.
-
Lungs: Operations must occur in a certified chemical fume hood. If work must occur outside a hood (e.g., reactor maintenance), a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Magenta band) is mandatory.
Operational Protocol: Handling & Transfer
This protocol minimizes hydrolysis and vapor generation.
-
Glassware Prep: Flame-dry or oven-dry all glassware. Moisture on glass surfaces will cause the material to "smoke" (release HCl) immediately.
-
Pressure Equalization: Never heat a closed system. Use a drying tube (CaCl₂ or Drierite) or an inert gas line (N₂/Ar) to vent the system while excluding moisture.
-
Transfer Method:
-
Preferred: Cannula transfer or gas-tight syringe for liquids.
-
Avoid: Open pouring. If pouring is necessary, do so deep within the fume hood, pouring onto the side of the receiving flask to reduce splashing.
-
-
Trap Setup: If the reaction generates significant HCl (e.g., heating), route the exhaust through a Scrubber Trap containing 10% NaOH or saturated Sodium Bicarbonate.
Emergency Response: "The Dry Response"
Crucial Rule: Do NOT use water to clean up a concentrated spill. Water will cause a violent exothermic reaction and a massive release of HCl gas.
Spill Cleanup Procedure:
-
Evacuate & Ventilate: Clear the immediate area.
-
Absorb: Cover the spill with a dry, non-reactive absorbent:
-
Neutralize (Slowly): Once absorbed, scoop the material into a wide-mouth container. Only then can you treat the waste (see Section 6).
First Aid:
-
Skin: Wipe off excess chemical with a dry cloth before rinsing. Then flush with water for 15 minutes.
-
Eyes: Flush immediately for 15 minutes.[2][3][6] Force eyelids open. Seek medical attention—acid burns to the cornea are progressive.
Waste Disposal: The Quenching Protocol
Disposing of active acid chlorides requires a controlled "Quench" to convert the reactive -COCl group into a stable carboxylate/ester.[7]
Safety Note: This process generates heat and gas (CO₂ and HCl).[5]
Figure 2: Step-by-step quenching workflow for acid chloride disposal.
Step-by-Step Quench:
-
Dilute: Dissolve the waste material in a non-reactive solvent (Dichloromethane or Toluene) to act as a heat sink.
-
Cool: Place the vessel in an ice bath.
-
Neutralize: Slowly add a 10% Sodium Carbonate (
) or Sodium Bicarbonate solution.-
Warning: Rapid bubbling will occur (
release). Add dropwise.
-
-
Verify: Test pH. Ensure the aqueous layer is basic (pH 8-9) to confirm all HCl is neutralized.
-
Dispose: Separate layers if necessary or dispose of the entire mixture as halogenated organic waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzoyl chloride. Retrieved from [Link]
-
University of California, Los Angeles (UCLA) EHS. Standard Operating Procedure: Acid Chlorides. Retrieved from [Link]
-
Nottingham University, School of Chemistry. Safety Handbook: Handling Lachrymators and Corrosives. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
